molecular formula C18H14S B3052269 [1,1'-Biphenyl]-2-yl(phenyl)sulfane CAS No. 39950-36-2

[1,1'-Biphenyl]-2-yl(phenyl)sulfane

Cat. No.: B3052269
CAS No.: 39950-36-2
M. Wt: 262.4 g/mol
InChI Key: GGEHGERKWVJUBK-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2-yl(phenyl)sulfane is a useful research compound. Its molecular formula is C18H14S and its molecular weight is 262.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,1'-Biphenyl]-2-yl(phenyl)sulfane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,1'-Biphenyl]-2-yl(phenyl)sulfane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-phenylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14S/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)19-16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEHGERKWVJUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565441
Record name 2-(Phenylsulfanyl)-1,1'-biphenyl
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Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39950-36-2
Record name 2-(Phenylsulfanyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what are the properties of [1,1'-Biphenyl]-2-yl(phenyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to [1,1'-Biphenyl]-2-yl(phenyl)sulfane: Structural Properties, Synthesis, and Advanced Applications in Materials Science and Radiochemistry

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

[1,1'-Biphenyl]-2-yl(phenyl)sulfane (CAS: 39950-36-2), also known as 2-(phenylsulfanyl)-1,1'-biphenyl, is a highly specialized biaryl thioether. While structurally straightforward, its unique spatial geometry—featuring a flexible phenylthio group adjacent to a biphenyl axis—renders it a critical intermediate in advanced synthetic chemistry[1].

In recent years, this compound has emerged as a foundational building block in two highly specialized fields:

  • Advanced Materials (Lithography & OLEDs): It serves as a primary precursor for triarylsulfonium salts, specifically Triphenylsulfonium trifluoromethanesulfonate (TPS-tf), a cornerstone photoacid generator (PAG) used in 193 nm immersion lithography and nanoporous template fabrication[2].

  • Radiochemistry (PET Tracer Development): It undergoes a highly efficient intramolecular ring-closing reaction to form dibenzothiophene sulfonium salts. These salts act as superior, highly reactive leaving groups for aromatic

    
    F-fluorination, enabling the synthesis of complex Positron Emission Tomography (PET) radiotracers under mild conditions[3][4].
    

Physicochemical Properties & Structural Profile

The utility of [1,1'-Biphenyl]-2-yl(phenyl)sulfane stems from its electron-rich thioether core and the steric proximity of the biphenyl system, which pre-organizes the molecule for intramolecular cyclization[3].

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name [1,1'-Biphenyl]-2-yl(phenyl)sulfane
CAS Registry Number 39950-36-2
Molecular Formula C

H

S
Molecular Weight 262.37 g/mol
Structural Class Biaryl Thioether / Diaryl Sulfide
Physical State Solid / Crystalline Powder
Solubility Soluble in Toluene, DCM, 1,4-Dioxane, and DMSO

Core Application 1: Precursor for Photoacid Generators (PAGs)

In the semiconductor and OLED industries, [1,1'-Biphenyl]-2-yl(phenyl)sulfane is utilized to synthesize Triphenylsulfonium trifluoromethanesulfonate (TPS-tf, CAS: 66003-78-9) [2].

Mechanistic Insight: When TPS-tf is exposed to deep UV radiation (e.g., 193 nm), the sulfonium cation undergoes homolytic cleavage. Subsequent hydrogen abstraction from the surrounding polymer matrix or solvent generates trifluoromethanesulfonic acid (a superacid). This photo-generated acid catalyzes the deprotection of photoresist polymers, altering their solubility for high-resolution lithographic patterning[2].

G A Triphenylsulfonium Triflate (TPS-tf) B UV Irradiation (193 nm) A->B C Homolytic Cleavage & H-Abstraction B->C D Trifluoromethanesulfonic Acid (Superacid) C->D Acid Generation

Figure 1: Mechanism of photoacid generation from triarylsulfonium salts.

Core Application 2: Radiochemistry & F-Fluorination

The most groundbreaking application of [1,1'-Biphenyl]-2-yl(phenyl)sulfane is its role in synthesizing 5-phenyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate (CAS: 307976-40-5) [5].

Historically, incorporating


F into unactivated aromatic rings for PET imaging has been notoriously difficult. Nucleophilic aromatic substitution (S

Ar) typically requires highly electron-deficient arenes. However, converting the biaryl thioether into a dibenzothiophene sulfonium salt transforms the sulfur center into a permanent positive charge. This highly activates the attached aryl rings for S

Ar by the [

F]fluoride ion, while the dibenzothiophene ring acts as an exceptionally stable, neutral leaving group[3][4].

G A [1,1'-Biphenyl]-2-yl(phenyl)sulfane (Biaryl Thioether) B NCS / AgOTf 1,4-Dioxane, Reflux A->B Oxidative Activation C Dibenzothiophene Sulfonium Salt (Activated Precursor) B->C Intramolecular Cyclization D [18F]Fluoride, K222/KHCO3 DMSO, 110°C C->D Nucleophilic SNAr E 18F-Labeled Arene (PET Tracer) D->E Regioselective Fluorination

Figure 2: Intramolecular ring-closing and subsequent regioselective 18F-fluorination pathway.

Experimental Workflows & Self-Validating Protocols

As an application scientist, I emphasize that experimental success relies on understanding the causality behind the reagents. Below are the field-proven, step-by-step methodologies for utilizing this compound.

Protocol 1: Synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane

Objective: Form the core biaryl thioether via Palladium-catalyzed C-S cross-coupling.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromobiphenyl (1.0 equiv), Pd

    
    (dba)
    
    
    
    (0.02 equiv), and Xantphos (0.04 equiv).
    • Causality: Xantphos is explicitly chosen for its large bite angle, which forces the palladium intermediate into a geometry that highly accelerates the reductive elimination step of C-S bond formation.

  • Solvent & Base Addition: Add anhydrous toluene (0.2 M), followed by thiophenol (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the thiophenol, generating the active thiolate nucleophile without interfering with the Pd-catalyst.

  • Reaction: Heat the mixture to 110 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure thioether.

Protocol 2: Ring-Closing Synthesis of Dibenzothiophene Sulfonium Salt

Objective: Convert the biaryl thioether into the activated S


Ar precursor[3].
  • Oxidative Activation: Dissolve[1,1'-Biphenyl]-2-yl(phenyl)sulfane (1.0 equiv) in anhydrous 1,4-dioxane. Add N-chlorosuccinimide (NCS, 1.1 equiv).

    • Causality: NCS oxidizes the thioether to a highly reactive chlorosulfonium intermediate.

  • Electrophilic Aromatic Substitution: Add Silver trifluoromethanesulfonate (AgOTf, 1.1 equiv) and heat to reflux for 0.5–4 hours.

    • Causality: AgOTf acts as a halide scavenger. The precipitation of AgCl drives the formation of a highly electrophilic, naked sulfonium cation. The spatial proximity of the adjacent biphenyl ring allows for rapid, intramolecular electrophilic aromatic substitution, closing the ring.

  • Isolation: Filter the precipitated AgCl, concentrate the filtrate, and precipitate the resulting dibenzothiophene sulfonium triflate salt using cold diethyl ether.

Protocol 3: Aromatic F-Fluorination

Objective: Synthesize the


F-labeled arene for PET imaging[4].
  • Fluoride Activation: Pass aqueous [

    
    F]fluoride through a QMA carbonate ion-exchange cartridge. Elute with a solution of Kryptofix 222 (K222) and KHCO
    
    
    
    in Acetonitrile/Water.
    • Causality: K222 is a cryptand that strongly sequesters the potassium cation. This prevents ion-pairing, leaving the [

      
      F]fluoride "naked" and highly nucleophilic in organic solvents.
      
  • Azeotropic Drying: Evaporate the solvent under a stream of nitrogen at 100 °C, adding anhydrous acetonitrile iteratively to remove all trace water (which would otherwise hydrate and deactivate the fluoride).

  • Radiolabeling: Add the dibenzothiophene sulfonium salt precursor (5 mg) dissolved in anhydrous DMSO (0.5 mL). Heat at 110 °C for 15 minutes.

    • Causality: The permanent positive charge of the sulfonium group withdraws electron density from the arene, lowering the activation energy for S

      
      Ar. The dibenzothiophene core departs as a stable, neutral leaving group, yielding the [
      
      
      
      F]fluoroarene with high regioselectivity[3].

References

  • LookChem. "Cas 66003-78-9, TRIPHENYLSULFONIUM TRIFLUOROMETHANESULFONATE". LookChem. Available at:[Link]

  • Gendron, T., Sander, K., Cybulska, K., Benhamou, L., Sin, P. K. B., Khan, A., Wood, M., Porter, M. J., & Årstad, E. (2018). "Ring-Closing Synthesis of Dibenzothiophene Sulfonium Salts and Their Use as Leaving Groups for Aromatic 18F-Fluorination." Journal of the American Chemical Society, 140(35), 11125-11132. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Ring-Closing Synthesis of Dibenzothiophene Sulfonium Salts and Their Use as Leaving Groups for Aromatic 18F-Fluorination." Available at:[Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of [1,1'-Biphenyl]-2-yl(phenyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis and characterization of [1,1'-Biphenyl]-2-yl(phenyl)sulfane, a diaryl sulfide of interest to researchers and professionals in drug development and materials science. This document delves into the primary synthetic methodologies, the rationale behind experimental choices, and detailed characterization techniques.

Introduction and Significance

[1,1'-Biphenyl]-2-yl(phenyl)sulfane, also known as 2-phenylthiobiphenyl, is an aromatic sulfide featuring a biphenyl scaffold. Diaryl sulfides are prevalent structural motifs in a wide range of biologically active molecules and functional materials. The C-S linkage provides a flexible yet robust connection between aromatic rings, influencing the overall three-dimensional structure and electronic properties of the molecule. Understanding the synthesis and characterization of this compound is fundamental for its potential applications in medicinal chemistry and materials science, where precise molecular architecture is paramount.

Synthetic Methodologies

The formation of the aryl-sulfur bond in [1,1'-Biphenyl]-2-yl(phenyl)sulfane can be efficiently achieved through modern cross-coupling reactions. The two most prominent and reliable methods are the Ullmann condensation and the Buchwald-Hartwig C-S cross-coupling.

Ullmann Condensation: A Classic Approach

The Ullmann condensation is a well-established, copper-catalyzed reaction for the formation of carbon-heteroatom bonds, including the C-S bond.[1][2] This reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base, often at elevated temperatures.[3][4]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Aryl Halide: Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. For the synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane, 2-iodobiphenyl or 2-bromobiphenyl would be suitable starting materials. The choice often depends on the availability and cost of the starting material.

  • Thiol: Thiophenol is the sulfur source in this synthesis. It is deprotonated by the base to form the more nucleophilic thiophenolate anion.

  • Copper Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are commonly used. The catalytic cycle is generally believed to involve the formation of a copper(I) thiophenolate species, which then reacts with the aryl halide.[2]

  • Base: A base is required to deprotonate the thiophenol. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine are often used to facilitate the reaction at the required high temperatures.[1]

  • Ligands: In modern Ullmann-type reactions, the addition of a ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), can significantly improve the reaction efficiency and allow for milder reaction conditions by stabilizing the copper catalyst.[4]

Ullmann_Mechanism CuI Cu(I) Catalyst CuThiophenolate [Cu(I)-SPh] Complex CuI->CuThiophenolate Ligand Exchange Thiophenolate PhS⁻ (from Thiophenol + Base) Thiophenolate->CuThiophenolate OxidativeAddition Oxidative Addition Intermediate [Ar-Cu(III)(SPh)-X] CuThiophenolate->OxidativeAddition Oxidative Addition ArylHalide 2-Iodo/Bromobiphenyl (Ar-X) ArylHalide->OxidativeAddition Product [1,1'-Biphenyl]-2-yl(phenyl)sulfane (Ar-SPh) OxidativeAddition->Product Reductive Elimination CuX Cu(I)X OxidativeAddition->CuX CuX->CuI Regeneration

Simplified mechanism of the Ullmann C-S coupling reaction.
Buchwald-Hartwig C-S Cross-Coupling: A Modern Alternative

The Buchwald-Hartwig amination has been extended to the formation of C-S bonds, providing a powerful and often milder alternative to the Ullmann condensation.[5][6] This palladium-catalyzed reaction exhibits excellent functional group tolerance and generally proceeds at lower temperatures than the traditional Ullmann reaction.[1]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Aryl Halide: Similar to the Ullmann reaction, aryl iodides and bromides are preferred. 2-Bromobiphenyl is a common and cost-effective starting material.

  • Thiol: Thiophenol acts as the nucleophile.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[7][8]

  • Ligand: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as Xantphos, BINAP, or DPPF, are commonly employed. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.[5][7]

  • Base: A non-nucleophilic base is used to deprotonate the thiophenol. Cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOtBu) are frequently used.[7]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typical choices for this reaction.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)Lₙ OxidativeAddition Oxidative Addition Complex [Ar-Pd(II)(Lₙ)-X] Pd0->OxidativeAddition Oxidative Addition ArylHalide 2-Bromo/Iodobiphenyl (Ar-X) ArylHalide->OxidativeAddition LigandExchange [Ar-Pd(II)(Lₙ)-SPh] OxidativeAddition->LigandExchange Ligand Exchange Thiophenolate PhS⁻ Thiophenolate->LigandExchange LigandExchange->Pd0 Product [1,1'-Biphenyl]-2-yl(phenyl)sulfane (Ar-SPh) LigandExchange->Product Reductive Elimination

Simplified catalytic cycle for the Buchwald-Hartwig C-S coupling.

Experimental Protocol: Buchwald-Hartwig Synthesis

The following is a detailed, self-validating protocol for the synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane via a Buchwald-Hartwig C-S cross-coupling reaction.

Materials:

  • 2-Bromobiphenyl (1.0 mmol, 233 mg)

  • Thiophenol (1.2 mmol, 132 mg, 0.12 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

  • Xantphos (0.03 mmol, 17.3 mg)

  • Cesium carbonate (Cs₂CO₃) (1.4 mmol, 456 mg)

  • Anhydrous toluene (5 mL)

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-bromobiphenyl, Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe, followed by the addition of thiophenol.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford [1,1'-Biphenyl]-2-yl(phenyl)sulfane as a pure compound.

Parameter Value
Molecular Formula C₁₈H₁₄S
Molecular Weight 262.37 g/mol
CAS Number 39950-36-2[9]
Appearance Off-white to pale yellow solid or oil
Expected Yield >80%

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized [1,1'-Biphenyl]-2-yl(phenyl)sulfane. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[10]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will show a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the 14 aromatic protons. The integration of this region should correspond to 14 protons. The specific chemical shifts and coupling patterns will be influenced by the relative positions of the phenyl rings and the sulfur atom.

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The aromatic region (typically δ 120-150 ppm) will show a number of signals corresponding to the 18 carbons of the biphenyl and phenylthio groups. The exact chemical shifts can be predicted based on the electronic environment of each carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): Under EI conditions, a molecular ion peak ([M]⁺) at m/z = 262 is expected, corresponding to the molecular weight of the compound. The fragmentation pattern may involve the loss of a phenyl radical (C₆H₅•) or a thiophenyl radical (•SC₆H₅), leading to characteristic fragment ions.

Characterization_Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (EI-MS) Synthesis->MS Structure Structure Confirmation NMR->Structure MS->Structure

General workflow for the characterization of the synthesized compound.

Conclusion

The synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane can be reliably achieved using either the classic Ullmann condensation or the more modern Buchwald-Hartwig C-S cross-coupling reaction. The Buchwald-Hartwig method is often preferred due to its milder reaction conditions and broader functional group tolerance. Thorough characterization by NMR spectroscopy and mass spectrometry is crucial for confirming the structure and purity of the final product. This guide provides the foundational knowledge and a practical protocol for the successful synthesis and characterization of this important diaryl sulfide.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • sathee jee. Chemistry Ullmann Reaction. [Link]

  • Modern Ullmann-Type Couplings. In Science of Synthesis: Cross-Coupling Reactions.
  • OperaChem. Ullmann coupling-An overview. [Link]

  • Semantic Scholar. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • IJSDR. Biological deeds of Biphenyl derivatives - A short Review. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Oriental Journal of Chemistry. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. [Link]

  • PMC. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. [Link]

  • RSC Publishing. The mechanism of the modified Ullmann reaction. [Link]

  • NIST WebBook. Biphenyl. [Link]

  • MassBank. PHENYL SULFIDE; CI-B; MS. [Link]

  • RSC Publishing. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. [Link]

  • NIST WebBook. 1,1'-Biphenyl, 2-methyl-. [Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Beilstein Journal of Organic Chemistry. Search Results. [Link]

  • ResearchGate. 1 H NMR (a and b) and 13 C NMR (c) spectra recorded on tracing the model reaction of phenyl glycidyl ether (PGE) and elemental sulfur. [Link]

  • SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]

  • USGS Publications Warehouse. Chemometric comparison of polychlorinated biphenyl residues and toxicologically active polychlorinated biphenyl congeners in the eggs of Forster's Terns (Sterna fosteri). [Link]

  • ATSDR. 4. CHEMICAL AND PHYSICAL INFORMATION. [Link]

Sources

Technical Whitepaper: Solubility Thermodynamics and Stability Kinetics of [1,1'-Biphenyl]-2-yl(phenyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

[1,1'-Biphenyl]-2-yl(phenyl)sulfane (CAS: 39950-36-2) is a sterically encumbered diaryl thioether[1]. The molecule features a biphenyl core with a bulky phenylthio group substituted at the ortho (2-) position. This specific architectural arrangement forces the aromatic rings out of coplanarity due to severe steric repulsion. As a result, the crystal lattice energy is significantly lower than that of its planar analogs, which profoundly influences its solvation thermodynamics and melting behavior.

In industrial and academic settings, this compound is highly valued as an intermediate in organic synthesis and as a downstream product in the development of advanced photoacid generators (PAGs), such as triphenylsulfonium triflate, used in semiconductor lithography[2].

Physicochemical Profiling

Understanding the baseline physicochemical properties is critical for predicting the compound's behavior in various solvent systems and biological assays. Because the molecule lacks hydrogen bond donors and possesses a highly conjugated, lipophilic carbon skeleton, it exhibits extreme hydrophobicity.

Table 1: Physicochemical Properties

PropertyValueCausality / Implication
IUPAC Name 2-(Phenylthio)biphenylDefines the ortho-substitution pattern.
CAS Number 39950-36-2Unique identifier for regulatory tracking[3].
Molecular Formula C₁₈H₁₄SHigh carbon-to-heteroatom ratio drives lipophilicity.
Molecular Weight 262.37 g/mol Falls within standard small-molecule parameters[1].
H-Bond Donors 0Prevents interaction with water's hydrogen-bond network.
H-Bond Acceptors 1 (Sulfur atom)Weak acceptor; insufficient to overcome hydrophobic bulk.
Estimated LogP ~5.2Highly lipophilic; strict requirement for organic solvents.

Solubility Thermodynamics and Solvent Compatibility

The solubility of[1,1'-Biphenyl]-2-yl(phenyl)sulfane is governed entirely by London dispersion forces and


 interactions. Water forms a highly ordered hydrogen-bond network that cannot be thermodynamically disrupted by the hydrophobic biphenyl system, resulting in near-zero aqueous solubility. Conversely, non-polar and polar aprotic solvents offer favorable dipole-induced dipole interactions, readily solvating the molecule.

Table 2: Thermodynamic Solubility Profile

Solvent SystemPolarity IndexPractical SolubilitySolvation Mechanism
Water 10.2< 0.01 mg/mL (Insoluble)High energetic penalty for cavity formation in water.
Methanol 5.1~5 - 10 mg/mL (Sparingly)Limited by strong solvent-solvent hydrogen bonding.
Acetonitrile 5.8~20 - 30 mg/mL (Soluble)Favorable dipole interactions with the polarizable sulfur.
Dichloromethane (DCM) 3.1> 100 mg/mL (Freely)Excellent matching of dispersion forces and molar volume.
Tetrahydrofuran (THF) 4.0> 100 mg/mL (Freely)Strong solvation via ether oxygen lone-pair interactions.

Chemical Stability and Degradation Pathways

While diaryl thioethers are generally stable under ambient conditions, the electron-rich sulfur atom acts as a nucleophilic center susceptible to specific degradation vectors[4].

  • Oxidative Degradation: Exposure to peroxides (e.g.,

    
    ) or peroxyacids (e.g., mCPBA) oxidizes the thioether to a sulfoxide. Under excess oxidant or prolonged exposure, it undergoes secondary oxidation to a sulfone.
    
  • Photochemical / Radical Cleavage: UV irradiation or single-electron transfer (SET) conditions can induce homolytic cleavage of the C-S bond, yielding biphenyl and thiophenol radical intermediates[5].

DegradationPathway A [1,1'-Biphenyl]-2-yl(phenyl)sulfane (Thioether) B [1,1'-Biphenyl]-2-yl(phenyl)sulfoxide (Sulfoxide) A->B Oxidation (mCPBA, H2O2) D Radical Cleavage Products (Biphenyl + Thiophenol) A->D Photolysis / Radical Stress C [1,1'-Biphenyl]-2-yl(phenyl)sulfone (Sulfone) B->C Excess Oxidation

Fig 1: Oxidative and photochemical degradation pathways of[1,1'-Biphenyl]-2-yl(phenyl)sulfane.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask UPLC-UV)

Rationale: Kinetic solubility assays (e.g., solvent shifting) often suffer from supersaturation artifacts, leading to artificially inflated solubility values. The shake-flask method guarantees true thermodynamic equilibrium between the solid and solution phases.

  • Saturation: Dispense 50 mg of[1,1'-Biphenyl]-2-yl(phenyl)sulfane into a 2 mL amber glass HPLC vial containing 1 mL of the target solvent (e.g., Acetonitrile).

    • Causality: Amber glass prevents concurrent photolytic degradation during the extended equilibration period.

  • Equilibration: Agitate the suspension on a thermoshaker at 300 rpm and 25.0 ± 0.1 °C for 48 hours.

    • Causality: 48 hours is strictly required for sterically hindered crystalline thioethers to overcome lattice energy barriers and reach true equilibrium.

  • Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes.

    • Causality: Standard filtration can lead to non-specific adsorption of the highly lipophilic analyte onto the filter membrane; centrifugation ensures the supernatant is free of micro-particulates without analyte loss.

  • Quantification: Dilute an aliquot of the supernatant into the mobile phase and analyze via UPLC-UV (e.g., 254 nm) against a validated 5-point calibration curve.

Protocol 2: Forced Oxidative Degradation and Stability-Indicating Assay

Rationale: To establish the shelf-life and validate the stability-indicating power of the analytical method, the thioether must be subjected to controlled oxidative stress to map its degradation kinetics.

  • Sample Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a precise concentration of 1.0 mg/mL.

  • Stress Induction: Add 30% v/v aqueous Hydrogen Peroxide (

    
    ) to achieve a final peroxide concentration of 3%.
    
    • Causality: A 3% concentration provides sufficient oxidative potential to drive the reaction without causing violent solvent outgassing or immediate total destruction of the chromophore.

  • Thermal Incubation: Seal and incubate the mixture at 40 °C for 24 hours.

  • Reaction Quenching (Critical Step): Add an equimolar excess of Sodium Thiosulfate (

    
    ) relative to the initial peroxide concentration.
    
    • Causality: Failing to quench the reaction will result in continued oxidation within the autosampler or on the LC column, leading to false kinetic data.

  • LC-MS Analysis: Analyze the quenched mixture using LC-MS (ESI+). Monitor for the parent mass (

    
    ) and the emergence of the sulfoxide (
    
    
    
    Da) and sulfone (
    
    
    Da) degradants.

Handling, Storage, and Safety Best Practices

Due to its susceptibility to photo-oxidation and radical cleavage,[1,1'-Biphenyl]-2-yl(phenyl)sulfane must be stored in tightly sealed amber glass containers under an inert atmosphere (Argon or Nitrogen). Storage temperatures should be maintained below 8 °C to minimize thermal degradation over long-term storage. Keep strictly isolated from strong oxidizing agents (e.g., nitric acid, peroxides) and transition metal catalysts unless actively utilized in a synthetic workflow.

References

  • Title: TRIPHENYLSULFONIUM TRIFLUOROMETHANESULFONATE (CAS 66003-78-9) Source: URL: [Link]

  • Title: Microbially Mediated Formation of Benzonaphthothiophenes Source: URL: [Link]

  • Title: Copyright Undertaking - PolyU Electronic Theses (Mechanistic Studies on Thioethers) Source: URL: [Link]

Sources

Advanced Methodologies for the Synthesis of Unsymmetrical Biaryl Thioethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of carbon-sulfur (C–S) bonds to form unsymmetrical biaryl thioethers (diaryl sulfides) is a critical transformation in organic synthesis. These structural motifs are ubiquitous in approved pharmaceuticals, agrochemicals, and advanced functional materials. Historically, the synthesis of these compounds relied on the cross-coupling of aryl halides with free aryl thiols. However, free thiols present significant operational challenges: they are highly volatile, possess noxious odors, are prone to oxidative dimerization (forming disulfides), and strongly coordinate to late transition metals, frequently leading to catalyst poisoning.

This technical guide synthesizes recent advancements in the field, focusing on state-of-the-art methodologies that bypass traditional limitations. By leveraging odorless sulfur surrogates, tandem catalytic cycles, and transition-metal-free photocatalysis, modern synthetic protocols offer unprecedented efficiency, functional group tolerance, and scalability.

Mechanistic Rationale & The C–S Bond Challenge

The primary bottleneck in traditional C–S cross-coupling is the nucleophilic nature of the thiolate anion. While highly reactive, thiolates exhibit a strong affinity for late transition metals (e.g., Pd, Cu, Ni). In a standard catalytic cycle, excessive thiolate concentration can displace carefully designed phosphine or amine ligands, forming stable, inactive metal-thiolate resting states.

To circumvent this, modern strategies employ sulfur surrogates that release the active sulfur species in situ at a controlled rate, or utilize entirely novel sulfur sources (such as SO₂ surrogates) that undergo deoxygenative coupling.

The Shift to Odorless Sulfur Surrogates

Recent breakthroughs have demonstrated that reagents like potassium ethyl xanthogenate[1], triisopropylsilanethiol (TIPS-SH)[2], and potassium metabisulfite (K₂S₂O₅)[3] can effectively replace free thiols. These surrogates act as stable, odorless precursors. For instance, in copper-catalyzed double arylation, potassium ethyl xanthogenate couples with an aryl halide, followed by in situ hydrolysis to form a thiolate, which immediately reacts with a second aryl halide to yield the unsymmetrical thioether[4].

Transition-Metal-Catalyzed Methodologies

Palladium-Catalyzed Sequential Coupling (The TIPS-SH Strategy)

Palladium catalysis offers exceptional functional group tolerance. A highly efficient one-pot protocol utilizes TIPS-SH as a hydrogen sulfide surrogate[2].

Causality of Experimental Choices:

  • TIPS-SH vs. Free H₂S: TIPS-SH is a stable liquid. The bulky triisopropylsilyl group sterically protects the sulfur atom, preventing premature coordination to the Pd center.

  • Base Selection (LiHMDS): Lithium hexamethyldisilazide (LiHMDS) is chosen as a strong, non-nucleophilic base to facilitate the initial coupling without interfering with the Pd(OAc)₂/CyPF-tBu catalytic cycle[2].

  • Fluoride Activation (CsF): To achieve the unsymmetrical coupling, a fluoride source (CsF) is introduced in the second stage. Fluoride has a high thermodynamic affinity for silicon, selectively cleaving the S–Si bond to reveal the reactive thiolate precisely when the second aryl halide is introduced[2].

Copper-Catalyzed Deoxygenative Coupling (The SO₂ Surrogate Strategy)

A novel approach published in 2024 utilizes K₂S₂O₅ as an SO₂ surrogate to achieve the selective synthesis of unsymmetrical diaryl sulfides from iodoarenes and boronic acids[3].

Causality of Experimental Choices:

  • K₂S₂O₅ as a Divalent S Source: Instead of using a pre-reduced sulfur source (like a thiol), this method uses K₂S₂O₅. The Cu catalyst promotes the selective introduction of the divalent S atom, while the SO₂ generated in situ acts as a promoter for deoxygenation at the sulfur atom[3].

  • Boronic Acid Coupling Partner: Aryl boronic acids bearing electron-donating groups facilitate rapid transmetalation to the Cu-center, driving the reductive elimination step to form the final C–S bond[3].

G A Aryl Iodide (Ar1-I) C Oxidative Addition [Cu(III) Intermediate] A->C B Cu(I) Catalyst B->C E SO2 Insertion & Deoxygenation C->E D K2S2O5 (SO2 Surrogate) D->E G Transmetalation E->G F Aryl Boronic Acid (Ar2-B(OH)2) F->G G->B Catalyst Regeneration H Unsymmetrical Thioether (Ar1-S-Ar2) G->H Reductive Elimination

Cu-catalyzed deoxygenative C-S coupling using a K2S2O5 sulfur dioxide surrogate.

Transition-Metal-Free & Photocatalytic Innovations

To align with green chemistry principles, researchers have developed transition-metal-free, visible-light-promoted protocols. These methods typically rely on radical pathways (Single Electron Transfer, SET) rather than classical organometallic oxidative addition/reductive elimination cycles.

A prominent methodology involves the photo-induced C–S radical cross-coupling of aryl iodides and disulfides at room temperature[5]. Under visible light irradiation, the aryl iodide undergoes SET reduction to form a highly reactive aryl radical. This radical then attacks the S–S bond of the disulfide via an S_H2 (bimolecular homolytic substitution) pathway, yielding the unsymmetrical thioether and a thiyl radical byproduct[6]. This protocol boasts high functional group compatibility and completely avoids transition metal contamination, making it highly attractive for late-stage pharmaceutical functionalization[5].

G A Aryl Iodide (Ar1-I) C Aryl Radical (Ar1•) A->C SET Reduction B Visible Light (hv) Photocatalyst B->C E Radical Substitution (SH2 Pathway) C->E D Disulfide (Ar2-S-S-Ar2) D->E F Unsymmetrical Thioether (Ar1-S-Ar2) E->F

Metal-free photocatalytic C-S radical cross-coupling via an SH2 pathway.

Quantitative Data & Methodology Comparison

The following table summarizes the quantitative performance and operational parameters of the leading methodologies for synthesizing unsymmetrical biaryl thioethers.

MethodologyCatalyst SystemSulfur SourceKey Reagents & ConditionsYield RangeNotable Advantages
Cu-Catalyzed Double Arylation [4]BINAM-Cu(OAc)₂Potassium ethyl xanthogenateKOH, DMF, 110 °C75–94%Utilizes an inexpensive, odorless thiol surrogate; highly cost-effective.
Pd-Catalyzed Sequential Coupling [2]Pd(OAc)₂ / CyPF-tBuTIPS-SHLiHMDS, CsF, Toluene, 90 °C80–99%Exceptional functional group tolerance; enables one-pot tandem synthesis.
Cu-Catalyzed Deoxygenative [3]CuI / P(t-Bu)₃·HBF₄K₂S₂O₅ (SO₂ Surrogate)Arylboronic acid, Base, 90 °C60–92%Avoids gaseous SO₂ and preformed C-S compounds; highly selective.
Metal-Free Photocatalysis [5]None / Visible LightDiaryl DisulfidesBase, EtOAc, Room Temp70–95%No transition metals required; operates at room temperature; green profile.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process analytical monitoring (e.g., GC/MS or TLC) is integrated to confirm intermediate formation before proceeding to subsequent steps.

Protocol A: Cu-Catalyzed Synthesis using K₂S₂O₅ (0.20 mmol scale)[3]

Objective: Synthesis of unsymmetrical diaryl sulfides via deoxygenative coupling.

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 10 mL reaction vial with CuI (3.8 mg, 10 mol %), P(t-Bu)₃·HBF₄ (11.6 mg, 20 mol %), K₂S₂O₅ (88.9 mg, 0.40 mmol), and K₂CO₃ (82.9 mg, 0.60 mmol).

  • Substrate Addition: Add the iodoarene (0.20 mmol) and the arylboronic acid (0.40 mmol). If the iodoarene is a liquid, add it via microsyringe after solvent addition.

  • Solvent & Reaction: Inject anhydrous solvent (e.g., DMF or DMSO, 2.0 mL). Seal the vial with a PTFE-lined cap.

  • Heating & Monitoring: Transfer the vial to a pre-heated oil bath at 90–110 °C. Stir vigorously for 12–24 hours. Self-Validation Check: Monitor the consumption of the iodoarene via GC/MS or TLC (Hexanes/EtOAc). The reaction is complete when the iodoarene peak is <2% relative area.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (3 × 10 mL) to remove inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure unsymmetrical biaryl thioether.

Protocol B: Pd-Catalyzed One-Pot Tandem Coupling using TIPS-SH (1.0 mmol scale)[2]

Objective: Sequential coupling of two different aryl bromides using a silyl-protected sulfur surrogate.

  • Initial Coupling: To a 4 mL vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 1.0 mol %), CyPF-tBu ligand (5.5 mg, 1.0 mol %), Aryl Bromide A (1.00 mmol), and LiHMDS (184 mg, 1.10 mmol) in anhydrous toluene (1.5 mL).

  • Surrogate Addition: Inject TIPS-SH (214 μL, 1.00 mmol). Seal the vial with a PTFE septum cap.

  • First Stage Heating: Heat the mixture at 90 °C for 1–2 hours. Self-Validation Check: Analyze an aliquot via GC. The intermediate silyl aryl sulfide should be formed quantitatively, and Aryl Bromide A should be fully consumed.

  • Tandem Cleavage & Second Coupling: Cool the vial slightly. Unseal under positive N₂ flow and add Aryl Bromide B (1.00 mmol) followed by anhydrous CsF (1.5–2.0 equivalents).

  • Second Stage Heating: Reseal and heat at 90 °C for an additional 4–6 hours until Aryl Bromide B is consumed.

  • Workup: Quench with water, extract with diethyl ether, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Prasad, D. J. C., & Sekar, G. (2011). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 13(4), 1008–1011.

  • Fernandez-Ibanez, M. A., et al. (2010). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. National Institutes of Health (PMC).

  • Guo, W., et al. (2024). Selective Syntheses of Unsymmetrical Diaryl Sulfides Enabled by a Sulfur Dioxide Surrogate as a Divalent Sulfur Source and an Activating Agent. ACS Catalysis.

  • Mao, S., et al. (2022). Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation. Frontiers in Chemistry, 10, 941016.

  • Liu, B., & Lim, C.-H. (2017). Transition-Metal-Free, Visible-Light-Promoted C–S Cross-Coupling through Intermolecular Charge Transfer. National Institutes of Health (PMC).

Sources

Precision Quantum Chemical Profiling of [1,1'-Biphenyl]-2-yl(phenyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Computational Chemistry & Drug Discovery

Executive Summary

This guide establishes a rigorous computational framework for analyzing [1,1'-Biphenyl]-2-yl(phenyl)sulfane (CAS: 39950-36-2). This molecule represents a class of sterically congested "privileged scaffolds" in medicinal chemistry. Its unique structural features—specifically the ortho-phenylthio substitution—induce significant atropisomerism and non-covalent intramolecular interactions (NCIs) that standard density functional theory (DFT) often mischaracterizes.

Target Outcome: To provide researchers with a self-validating protocol for predicting the ground-state geometry, electronic structure, and spectroscopic signatures of this molecule with high fidelity, aiding in structure-activity relationship (SAR) studies.

Structural & Conformational Challenges

The core challenge in modeling [1,1'-Biphenyl]-2-yl(phenyl)sulfane lies in its multidimensional potential energy surface (PES). The molecule possesses two critical torsional degrees of freedom that dictate its biological activity and reactivity:

  • 
     (Biphenyl Torsion):  The steric clash between the sulfur atom at position 2 and the ortho-hydrogens of the adjacent ring forces the biphenyl system out of planarity.
    
  • 
     (Thioether Torsion):  The phenylthio group rotates to maximize 
    
    
    
    delocalization while minimizing steric repulsion.

Scientific Rationale: Standard functionals (e.g., B3LYP) fail here because they do not adequately account for London dispersion forces, which are critical for stabilizing the


 stacking often observed in twisted biaryl systems.
Computational Methodology (The Protocol)
3.1 Level of Theory Selection

To ensure experimental reproducibility, the following level of theory is prescribed. This selection balances computational cost with the need to capture weak sulfur-aromatic interactions.

ComponentRecommendationCausal Justification
Functional

B97X-D
or M06-2X
These range-separated hybrid functionals include empirical dispersion corrections (D2/D3) essential for accurate biaryl twist angles and S-

interactions.
Basis Set def2-TZVP Triple-zeta quality reduces basis set superposition error (BSSE), crucial for sulfur-containing aromatics.
Solvation SMD (Solvation Model based on Density)Superior to CPCM for calculating free energies of solvation (

), vital for drug solubility prediction.
Grid Ultrafine Necessary to resolve low-frequency torsional modes associated with the biphenyl twist.
3.2 Step-by-Step Workflow

Phase 1: Conformational Search (Global Minimum Determination) Do not start with a single optimization. You must scan the PES to avoid getting trapped in a local minimum (e.g., a high-energy planar transition state).

  • Step A: Perform a relaxed PES scan of the biphenyl dihedral angle (

    
     to 
    
    
    
    in
    
    
    steps).
  • Step B: Extract the lowest energy conformers (typically around

    
    -
    
    
    
    and
    
    
    -
    
    
    ).

Phase 2: Geometry Optimization & Frequency Analysis Run the optimization using the recommended level of theory.

  • Gaussian Input Example:

  • Validation: Ensure zero imaginary frequencies. If a small negative frequency (

    
    ) corresponds to ring rotation, re-optimize with opt=tight.
    

Phase 3: Electronic Property Characterization Calculate the Frontier Molecular Orbitals (FMO) and Natural Bond Orbitals (NBO) to understand the sulfur lone pair delocalization.

Visualization of Computational Workflow

The following diagram outlines the logical flow for determining the global minimum and validating the structure.

G Start Input Structure [1,1'-Biphenyl]-2-yl(phenyl)sulfane ConfSearch Conformational Scan (MMFF94 or PM7) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D/def2-TZVP) ConfSearch->DFT_Opt Select Lowest Energy Conformers FreqCheck Frequency Check (Imaginary Freqs?) DFT_Opt->FreqCheck NBO NBO Analysis (n_S -> pi* interaction) FreqCheck->NBO No (Minima Found) Refine Perturb Geometry FreqCheck->Refine Yes (< 0) Spectral Spectral Prediction (NMR/UV-Vis) NBO->Spectral Refine->DFT_Opt

Caption: Iterative workflow for isolating the global energy minimum and characterizing electronic properties.

Electronic & Spectroscopic Profiling
5.1 Frontier Molecular Orbitals (FMO)

In this scaffold, the HOMO is typically localized on the sulfur atom and the phenylthio ring, while the LUMO is delocalized across the biphenyl system.

  • Metric: The HOMO-LUMO gap (

    
    ) correlates with kinetic stability. A narrower gap suggests higher reactivity toward electrophiles (e.g., CYP450 metabolism).
    
  • Calculation: Extract orbital energies from the .log file.

    
    
    
5.2 NMR Prediction (GIAO Method)

To validate the calculated geometry against experimental data, compute the NMR shielding tensors.

  • Protocol: Use the Gauge-Independent Atomic Orbital (GIAO) method.[1]

  • Reference: Compute TMS (Tetramethylsilane) at the exact same level of theory to scale the shifts.

    
    
    
5.3 Molecular Electrostatic Potential (MEP)

Generate an MEP surface to identify binding sites.

  • Red Regions: Electron-rich (Sulfur lone pairs,

    
    -system) 
    
    
    
    H-bond acceptors or cation binding.
  • Blue Regions: Electron-poor (Aromatic protons)

    
     H-bond donors.
    
References
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link

  • Prasad, O., et al. (2019). DFT, Molecular Docking, Molecular Dynamics Simulation, and Hirshfeld Surface Analysis of 2-Phenylthioaniline. ResearchGate.[1][2] Link

  • Rzepa, H. (2010). Conformational analysis of biphenyls: an upside-down view. Imperial College London. Link

Sources

An In-depth Technical Guide to the Discovery and History of [1,1'-Biphenyl]-2-yl(phenyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and historical context of [1,1'-Biphenyl]-2-yl(phenyl)sulfane (also known as 2-phenylthiobiphenyl). While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its existence is a logical consequence of the development of fundamental C–S bond-forming reactions. This guide will delve into the primary synthetic routes, namely the Ullmann condensation and the Buchwald-Hartwig amination, which represent the core methodologies for its preparation. We will explore the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the characterization of the title compound. Furthermore, this guide will touch upon the potential applications of [1,1'-Biphenyl]-2-yl(phenyl)sulfane and its derivatives in various fields, drawing parallels from the broader class of biphenyl and thioether compounds.

Introduction: The Emergence of a Versatile Scaffold

The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, offering a rigid and tunable platform for the design of a wide array of functional molecules.[1][2] The introduction of a thioether linkage at the 2-position of the biphenyl scaffold, as seen in [1,1'-Biphenyl]-2-yl(phenyl)sulfane, introduces a new dimension of chemical reactivity and potential applications. The sulfur atom can act as a key coordinating agent in catalysis, a reactive handle for further functionalization, or a modulator of electronic properties in advanced materials.[3][4]

The history of [1,1'-Biphenyl]-2-yl(phenyl)sulfane is intrinsically linked to the broader history of cross-coupling reactions. The ability to form carbon-sulfur bonds between aromatic rings was a significant advancement in organic synthesis, with the Ullmann condensation being one of the earliest methods to achieve this transformation.[5][6] Later, the advent of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and its C-S coupling variants, provided milder and more versatile routes to such compounds.[7][8]

This guide will provide a detailed exploration of these synthetic methodologies, offering both a historical perspective and practical, field-proven insights for the modern researcher.

Synthetic Methodologies: Forging the C–S Bond

The synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane primarily relies on the formation of a carbon-sulfur bond between a 2-substituted biphenyl and a phenylthiol or its equivalent. The two most prominent and historically significant methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig C-S coupling.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, is a copper-catalyzed reaction that forms C-O, C-N, and C-S bonds.[5][9][10] For the synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane, this reaction typically involves the coupling of a 2-halobiphenyl (e.g., 2-iodobiphenyl or 2-bromobiphenyl) with thiophenol in the presence of a copper catalyst and a base.

Causality Behind Experimental Choices:

  • Copper Catalyst: Traditionally, copper powder or copper(I) salts like CuI are used.[11][12] The copper(I) species is believed to be the active catalyst. Ligand-free systems have been developed, simplifying the reaction setup.[11]

  • Aryl Halide: Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[5] This is due to the decreasing bond strength of the carbon-halogen bond down the group.

  • Base: A base, such as potassium carbonate (K₂CO₃) or a tertiary amine, is required to deprotonate the thiophenol, forming the more nucleophilic thiophenolate.[11][13]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are commonly used to achieve the high temperatures often required for the Ullmann condensation.[5]

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the product. Purification is typically achieved through column chromatography.

Experimental Protocol: Ullmann Synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodobiphenyl (1.0 equiv), thiophenol (1.2 equiv), copper(I) iodide (CuI, 0.1 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford [1,1'-Biphenyl]-2-yl(phenyl)sulfane.

Diagram of Ullmann Condensation Workflow:

Ullmann_Workflow Reactants 2-Iodobiphenyl Thiophenol CuI, K₂CO₃ Reaction Heat (120-150 °C) Inert Atmosphere Reactants->Reaction Add Solvent DMF Solvent->Reaction Dissolve in Workup Aqueous Workup Extraction Reaction->Workup After 12-24h Purification Column Chromatography Workup->Purification Product [1,1'-Biphenyl]-2-yl(phenyl)sulfane Purification->Product

Caption: Workflow for the Ullmann synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane.

The Buchwald-Hartwig C-S Coupling: A Modern Alternative

The Buchwald-Hartwig amination, and its extension to C-S bond formation, is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis.[7][8] This method offers several advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst, often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃.[14]

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for the success of the Buchwald-Hartwig reaction. Ligands such as Xantphos, DPEPhos, or Josiphos derivatives are commonly employed to facilitate the catalytic cycle.[14]

  • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is used to deprotonate the thiophenol.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Self-Validating System: Similar to the Ullmann reaction, the progress can be monitored by TLC or GC-MS. The milder conditions often lead to cleaner reactions with fewer byproducts.

Experimental Protocol: Buchwald-Hartwig Synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane

  • To a dried Schlenk flask under an inert atmosphere, add 2-bromobiphenyl (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv).

  • Add anhydrous toluene as the solvent.

  • Add thiophenol (1.2 equiv) and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Degas the reaction mixture and heat to 80-110 °C for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Diagram of Buchwald-Hartwig C-S Coupling Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII LigandExch Ligand Exchange PdII->LigandExch + PhS⁻ ThiolateComplex Ar-Pd(II)(SPh)L_n LigandExch->ThiolateComplex RedElim Reductive Elimination ThiolateComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-SPh RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig C-S coupling reaction.

Physicochemical Properties and Characterization

PropertyPredicted/Expected Value
Molecular Formula C₁₈H₁₄S[14]
Molecular Weight 262.37 g/mol [14]
Appearance Likely a white to off-white solid
Melting Point Expected to be in the range of other solid biphenyl derivatives
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene); insoluble in water

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the 14 aromatic protons. The steric hindrance caused by the phenylthio group would likely lead to distinct signals for the protons on the two phenyl rings of the biphenyl moiety.

    • ¹³C NMR: The spectrum would display signals for the 18 carbon atoms. The carbon atom attached to the sulfur would be deshielded and appear at a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 262.37. Fragmentation patterns would likely involve the loss of the phenylthio group or cleavage of the biphenyl linkage.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of aromatic rings (around 1450-1600 cm⁻¹), and C-S stretching.

Potential Applications and Future Directions

While specific applications for [1,1'-Biphenyl]-2-yl(phenyl)sulfane are not widely documented, its structural motifs suggest potential utility in several areas of research and development:

  • Ligand Design for Catalysis: The sulfur atom can act as a soft donor, making this compound and its derivatives potential ligands for transition metals in various catalytic transformations.[4]

  • Materials Science: The biphenyl core is a common component in organic light-emitting diodes (OLEDs) and other organic electronic materials.[3][15][16][17] The introduction of a thioether group could be used to tune the electronic properties and morphology of such materials.

  • Precursor for Heterocyclic Synthesis: The 2-phenylthiobiphenyl scaffold is a potential precursor for the synthesis of sulfur-containing polycyclic aromatic compounds, such as thioxanthenes and their derivatives, which have applications in medicinal chemistry and materials science.[1][5][18][19]

  • Medicinal Chemistry: The biphenyl and thioether moieties are present in numerous biologically active compounds.[1][2] [1,1'-Biphenyl]-2-yl(phenyl)sulfane could serve as a scaffold for the development of new therapeutic agents.

Conclusion

[1,1'-Biphenyl]-2-yl(phenyl)sulfane, while not a compound with a storied history of a singular discovery, represents a fundamental structure accessible through well-established and powerful synthetic methodologies. The Ullmann condensation and the Buchwald-Hartwig C-S coupling provide robust and versatile routes to this and related aryl thioethers. As research in catalysis, materials science, and medicinal chemistry continues to evolve, the utility of such tailored molecular scaffolds is likely to expand, offering new opportunities for innovation. This guide has provided a comprehensive overview of the historical context, synthetic strategies, and potential future directions for this intriguing molecule, serving as a valuable resource for researchers in the chemical sciences.

References

  • Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625–5628. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Ortho-Arylation of Phenols via a C-H Activation/C-C Bond Formation-Rearrangement Sequence. Journal of the American Chemical Society, 132(48), 17134–17137.
  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Ghosh, A., & Sies, H. (2015). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry, 39(11), 8537-8545. [Link]

  • ResearchGate. (n.d.). Cu(I)-catalyzed cross coupling reaction of iodobenzene and thiophenol under various conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Utrecht University Repository. (n.d.). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • DSpace@Utrecht. (n.d.). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of pharmaceutically important thioxanthene derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • PubMed Central. (n.d.). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV). Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Universal Display Corporation. (n.d.). Organic Light Emitting Diodes (OLEDs). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. Retrieved from [Link]

  • Angewandte Chemie International Edition. (n.d.). Synthesis of Molecular Phenylcalcium Derivatives: Application to the Formation of Biaryls. Retrieved from [Link]

  • PubMed Central. (n.d.). Ligand Rearrangement Leads to Tetrahydrothiophene-Functionalized N,S-Heterocyclic Carbene Palladium(II) Complexes. Retrieved from [Link]

  • MDPI. (2022). Thioxanthenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic light-emitting diodes (OLEDs). Retrieved from [Link]

  • PubMed Central. (n.d.). A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome. Retrieved from [Link]

  • PubMed Central. (n.d.). Coordination chemistry of poly(thioether)borate ligands. Retrieved from [Link]

  • Crimson Publishers. (2021). Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. Retrieved from [Link]

Sources

CAS number and IUPAC name for [1,1'-Biphenyl]-2-yl(phenyl)sulfane

[1][2][3]

Executive Summary

[1,1'-Biphenyl]-2-yl(phenyl)sulfane (CAS 39950-36-2) is a pivotal organosulfur intermediate used primarily in the synthesis of functional materials and pharmaceutical scaffolds.[1][2][3] Structurally characterized by a biphenyl core substituted at the ortho position with a phenylthio group, it serves as a direct precursor to dibenzothiophenium salts (used as photoacid generators in lithography) and dibenzothiophene derivatives (organic semiconductors). Its synthesis represents a classic example of C–S bond formation via transition-metal catalysis, offering a robust model for studying steric hindrance in cross-coupling reactions.

Chemical Identity & Properties

ParameterData
CAS Number 39950-36-2
IUPAC Name [1,1'-Biphenyl]-2-yl(phenyl)sulfane
Synonyms 2-(Phenylthio)biphenyl; 2-Phenyl-1-(phenylthio)benzene; o-Phenylphenyl phenyl sulfide
Molecular Formula C₁₈H₁₄S
Molecular Weight 262.37 g/mol
SMILES c1ccccc1Sc2ccccc2-c3ccccc3
Physical State White to pale yellow solid (typically)
Solubility Soluble in DCM, CHCl₃, Toluene, THF; Insoluble in Water

Synthesis Methodology: Cu-Catalyzed C–S Coupling[6][7]

While palladium-catalyzed methods (Migita-Sugiura) exist, the Copper-Catalyzed Ullmann-Type Coupling is the industrial and laboratory standard due to cost-efficiency and the high stability of copper precursors. The following protocol utilizes a ligand-free or bidentate ligand-assisted Cu(I) system, which is highly effective even with the sterically hindered ortho-substituted biphenyl substrate.

Reaction Scheme

Substrates: 2-Iodobiphenyl + Thiophenol Catalyst: CuI (Copper(I) Iodide) Base: K₂CO₃ or Cs₂CO₃ Solvent: DMF or DMSO Conditions: 100–110 °C, Inert Atmosphere (N₂/Ar)

Experimental Protocol

Step 1: Reagent Preparation

  • Reagents: 2-Iodobiphenyl (1.0 equiv, 5.0 mmol), Thiophenol (1.2 equiv, 6.0 mmol), CuI (5 mol%), K₂CO₃ (2.0 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide), degassed to remove O₂ which can oxidize thiols to disulfides.

Step 2: Reaction Assembly

  • Charge a flame-dried Schlenk flask with 2-Iodobiphenyl, CuI, and K₂CO₃.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed DMF via syringe.

  • Add Thiophenol dropwise via syringe under Argon flow. Caution: Thiophenol is toxic and has a stench; use a fume hood.

Step 3: Catalysis & Heating

  • Seal the flask and heat to 110 °C in an oil bath.

  • Stir vigorously for 12–24 hours. Monitor conversion via TLC (Hexanes/EtOAc) or GC-MS. The starting iodide should disappear, and a new less polar spot (the sulfide) should appear.

Step 4: Workup & Purification

  • Cool to room temperature. Dilute with Diethyl Ether or Ethyl Acetate.

  • Wash organic phase with Water (3x) to remove DMF and inorganic salts.

  • Wash with 1M NaOH (2x) to remove unreacted thiophenol.

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel (Eluent: Hexanes or 5% EtOAc/Hexanes) to yield the product as a white/pale yellow solid.

Synthesis Workflow Visualization

SynthesisWorkflowStartStart: Reagent Weighing(2-Iodobiphenyl, CuI, Base)InertInert Atmosphere Setup(Schlenk Line, Ar/N2)Start->InertAdditionSolvent & Thiol Addition(Degassed DMF, PhSH)Inert->AdditionHeatingReaction: 110°C, 12-24h(C-S Bond Formation)Addition->HeatingWorkupWorkup: Extraction (Et2O/H2O)NaOH Wash (Remove excess PhSH)Heating->WorkupPurificationPurification: Flash Chromatography(Silica, Hexanes)Workup->PurificationProductFinal Product:[1,1'-Biphenyl]-2-yl(phenyl)sulfanePurification->Product

Caption: Step-by-step workflow for the copper-catalyzed synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane.

Mechanistic Insight

The mechanism of Cu-catalyzed C–S coupling involves a Cu(I)/Cu(III) catalytic cycle. Unlike Pd-catalysis, the oxidative addition of the aryl halide to Cu(I) is often the rate-determining step, facilitated by the coordination of the thiolate nucleophile.

  • Ligand Exchange: The base deprotonates thiophenol to form a thiolate (PhS⁻), which coordinates to CuI, forming a [Cu(SPh)] species.

  • Oxidative Addition: The 2-iodobiphenyl undergoes oxidative addition to the Cu(I) center. Note: The ortho-phenyl group provides steric bulk but also potential π-coordination stabilization.

  • Reductive Elimination: The C–S bond is formed, releasing the product and regenerating the Cu(I) catalyst.

Catalytic Cycle Diagram

CatalyticCycleCuIL-Cu(I)-X(Precatalyst)ComplexA[L-Cu(I)-SPh](Active Species)CuI->ComplexA+ PhSH / Base- HXTSOxidative Addition(Ar-I insertion)ComplexA->TS+ 2-IodobiphenylComplexBCu(III) Intermediate[L-Cu(III)(Ar)(SPh)I]TS->ComplexBProductProduct + Cu(I)ComplexB->ProductReductiveEliminationProduct->ComplexARegeneration

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the cross-coupling of aryl iodides and thiols.

Applications & Downstream Chemistry[2]

The primary utility of [1,1'-Biphenyl]-2-yl(phenyl)sulfane lies in its ability to undergo intramolecular cyclization to form dibenzothiophene derivatives.

Synthesis of Dibenzothiophenium Salts (PAGs)

Photoacid Generators (PAGs) are critical components in chemically amplified photoresists.

  • Reaction: The sulfide is reacted with a strong electrophile (e.g., diphenyliodonium triflate) or oxidized in the presence of acid to form the sulfonium salt.

  • Significance: These salts release acid upon UV exposure, catalyzing the solubility change in photoresists.

Synthesis of Dibenzothiophene
  • Method: Oxidative cyclization using reagents like DDQ/acid or Pd-catalyzed intramolecular C–H activation.

  • Result: Formation of the tricyclic dibenzothiophene core, a semiconductor building block.

Safety & Handling (MSDS Summary)

  • Hazards:

    • Skin/Eye Irritant: Standard organic irritant.

    • Thiophenol Residue: If the product smells like "rotten garlic," it contains unreacted thiophenol, which is highly toxic. Wash repeatedly with NaOH.

  • Storage: Store in a cool, dry place. Stable under ambient conditions but sensitive to strong oxidizers (converts to sulfoxide/sulfone).

  • Disposal: Collect in organic waste containers. Do not release into drains due to aquatic toxicity of diaryl sulfides.

References

  • Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008).[4] Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625–5628.

  • Bates, C. G., Gujadhur, R. K., & Venkataraman, D. (2002). A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts.[5] Organic Letters, 4(16), 2803–2806.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11805738 (Methyl analog reference) & Related Diaryl Sulfides. PubChem.

  • ChemicalBook. (2025).[6][7] [1,1'-Biphenyl]-2-yl(phenyl)sulfane Product Properties and CAS 39950-36-2 Data.[1][2][3]

Methodological & Application

Synthetic Routes to [1,1'-Biphenyl]-2-yl(phenyl)sulfane via Cross-Coupling: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[1,1'-Biphenyl]-2-yl(phenyl)sulfane, a diaryl thioether, represents a significant structural motif in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in numerous pharmaceuticals, and the introduction of a thioether linkage can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. The development of efficient and versatile synthetic routes to this class of compounds is, therefore, of considerable interest to researchers in drug development and organic synthesis. This application note provides a detailed guide to the synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane via modern cross-coupling methodologies, offering field-proven insights and step-by-step protocols for two primary synthetic strategies.

The choice of synthetic strategy in cross-coupling reactions is often dictated by the availability of starting materials and the desired functional group tolerance. Herein, we will explore two convergent and highly effective approaches:

  • Route A: Palladium or Copper-Catalyzed Thiolation of 2-Bromobiphenyl. This approach involves the direct formation of the C-S bond by coupling a commercially available aryl halide with thiophenol.

  • Route B: Synthesis of [1,1'-Biphenyl]-2-thiol and Subsequent S-Arylation. This strategy entails the initial synthesis of the biphenyl thiol intermediate, followed by a cross-coupling reaction with a phenyl halide.

This guide will delve into the mechanistic underpinnings of these transformations, providing a rationale for the selection of catalysts, ligands, and reaction conditions, thereby empowering researchers to not only replicate these protocols but also to adapt them for their specific synthetic challenges.

Route A: Thiolation of 2-Bromobiphenyl

This direct approach leverages the well-established field of transition-metal-catalyzed C-S bond formation. The steric hindrance posed by the ortho-substituent in 2-bromobiphenyl presents a synthetic challenge that can be overcome by careful selection of the catalytic system. We will explore both palladium and copper-catalyzed systems, each offering distinct advantages.

Palladium-Catalyzed Buchwald-Hartwig C-S Coupling

The Buchwald-Hartwig amination has been extended to the formation of C-S bonds, providing a robust and general method for the synthesis of diaryl thioethers. The key to success in coupling sterically hindered substrates lies in the choice of a suitable phosphine ligand, which plays a crucial role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. Coordination of the thiol to the palladium center, followed by deprotonation by a base, generates a palladium thiolate complex. Finally, reductive elimination from this complex yields the desired diaryl thioether and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands accelerates the rate-limiting reductive elimination step, which is often slow for sterically demanding substrates.

Experimental Protocol: Palladium-Catalyzed Synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane

Materials:

  • 2-Bromobiphenyl (1.0 mmol, 233 mg)

  • Thiophenol (1.2 mmol, 132 mg, 123 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene, followed by 2-bromobiphenyl and thiophenol via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford [1,1'-Biphenyl]-2-yl(phenyl)sulfane.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-S bonds, and modern modifications have rendered it a milder and more versatile tool. Copper-catalyzed systems are often more cost-effective than their palladium counterparts and can be particularly effective for the coupling of aryl iodides and bromides with thiols. Ligand-free protocols have been developed, further simplifying the reaction setup.[1]

Mechanism: The mechanism of the copper-catalyzed C-S coupling is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction is thought to proceed via oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the thiolate to form a Cu(III) intermediate. Reductive elimination then yields the diaryl sulfide and regenerates the Cu(I) catalyst.

Experimental Protocol: Copper-Catalyzed Synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane

Materials:

  • 2-Bromobiphenyl (1.0 mmol, 233 mg)

  • Thiophenol (1.2 mmol, 132 mg, 123 µL)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a round-bottom flask, add CuI, K₂CO₃, 2-bromobiphenyl, and thiophenol.

  • Add DMF to the flask and equip it with a reflux condenser.

  • Heat the reaction mixture to 130-140 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product.

Route B: Synthesis via [1,1'-Biphenyl]-2-thiol

Synthesis of [1,1'-Biphenyl]-2-thiol via the Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting an aryl amine into a variety of functional groups, including thiols, via a diazonium salt intermediate.[2] In this case, 2-aminobiphenyl is diazotized and then reacted with a sulfur nucleophile, such as potassium ethyl xanthate, to form an intermediate that can be hydrolyzed to the desired thiol.

Experimental Protocol: Synthesis of [1,1'-Biphenyl]-2-thiol

Materials:

  • 2-Aminobiphenyl (10 mmol, 1.69 g)

  • Concentrated hydrochloric acid (3 mL)

  • Sodium nitrite (NaNO₂) (11 mmol, 759 mg) in water (5 mL)

  • Potassium ethyl xanthate (12 mmol, 1.92 g) in water (10 mL)

  • Potassium hydroxide (KOH)

  • Diethyl ether

  • Ethanol

Procedure:

  • Diazotization: Dissolve 2-aminobiphenyl in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Xanthate addition: In a separate flask, dissolve potassium ethyl xanthate in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. A yellow precipitate should form.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Hydrolysis: Add a solution of potassium hydroxide in ethanol to the reaction mixture and reflux for 4-6 hours.

  • Cool the mixture, acidify with dilute hydrochloric acid, and extract the product with diethyl ether.

  • Wash the ether extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude [1,1'-biphenyl]-2-thiol by distillation under reduced pressure or by column chromatography.

S-Arylation of [1,1'-Biphenyl]-2-thiol

Once the [1,1'-biphenyl]-2-thiol is obtained, it can be coupled with a phenyl halide (e.g., iodobenzene or bromobenzene) using either a palladium or copper catalyst, similar to the methods described in Route A.

Experimental Protocol: Palladium-Catalyzed S-Arylation

This protocol is analogous to the Buchwald-Hartwig C-S coupling described in Route A, with [1,1'-biphenyl]-2-thiol serving as the thiol component and iodobenzene as the aryl halide.

Comparison of Synthetic Routes

FeatureRoute A: Palladium-CatalyzedRoute A: Copper-CatalyzedRoute B: Two-Step Synthesis
Starting Materials 2-Bromobiphenyl, Thiophenol2-Bromobiphenyl, Thiophenol2-Aminobiphenyl, Phenyl halide
Catalyst Pd₂(dba)₃ / XantphosCuI(e.g., Pd or Cu catalyst)
Reaction Conditions 110 °C, 12-24 h130-140 °C, 24 hMulti-step, variable conditions
Advantages High functional group tolerance, generally high yields.Cost-effective catalyst, simpler reaction setup.Modular; allows for variation on the phenyl ring.
Disadvantages Expensive catalyst and ligand.Higher reaction temperatures, potentially lower yields for hindered substrates.Longer overall synthesis, requires synthesis of an intermediate.

Visualizing the Chemistry

Catalytic Cycles

Catalytic_Cycles Catalytic Cycles for C-S Cross-Coupling cluster_0 A) Palladium-Catalyzed Buchwald-Hartwig Cycle cluster_1 B) Copper-Catalyzed Ullmann Cycle Pd0 Pd(0)L₂ PdII_Br Ar-Pd(II)(Br)L₂ Pd0->PdII_Br Oxidative Addition (Ar-Br) PdII_SPh Ar-Pd(II)(SPh)L₂ PdII_Br->PdII_SPh Ligand Exchange (PhSH, Base) PdII_SPh->Pd0 Product_A Ar-SPh PdII_SPh->Product_A Reductive Elimination CuI Cu(I)X CuIII Ar-Cu(III)(SPh)X CuI->CuIII Oxidative Addition (Ar-X, PhS⁻) CuIII->CuI Product_B Ar-SPh CuIII->Product_B Reductive Elimination

Figure 1. Proposed catalytic cycles for the palladium-catalyzed Buchwald-Hartwig C-S coupling and the copper-catalyzed Ullmann condensation.

Synthetic Workflow Overview

Synthetic_Workflow Synthetic Strategies for [1,1'-Biphenyl]-2-yl(phenyl)sulfane cluster_A Route A: Direct Thiolation cluster_B Route B: Two-Step Synthesis A1 2-Bromobiphenyl A3 [1,1'-Biphenyl]-2-yl(phenyl)sulfane A1->A3 Pd or Cu Catalyst A2 Thiophenol A2->A3 B1 2-Aminobiphenyl B2 [1,1'-Biphenyl]-2-thiol B1->B2 Sandmeyer Reaction B4 [1,1'-Biphenyl]-2-yl(phenyl)sulfane B2->B4 Pd or Cu Catalyst B3 Phenyl Halide B3->B4

Figure 2. Overview of the two primary synthetic routes to [1,1'-Biphenyl]-2-yl(phenyl)sulfane.

Conclusion

The synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane can be effectively achieved through modern cross-coupling reactions. The choice between a direct thiolation of 2-bromobiphenyl (Route A) and a two-step approach involving the synthesis of [1,1'-biphenyl]-2-thiol (Route B) will depend on the specific needs and resources of the research laboratory. Palladium-catalyzed methods generally offer higher yields and broader functional group tolerance, albeit at a higher cost, while copper-catalyzed reactions provide a more economical alternative. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of diaryl thioethers and other complex organic molecules.

References

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.
  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48, 6954-6971. [Link]

  • Murata, M.; Buchwald, S. L. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron2004 , 60, 7397-7403. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47, 6338-6361. [Link]

  • Evano, G.; Blanchard, N.; Toumi, M. Copper-Mediated C–S Bond Formation. Chem. Rev.2008 , 108, 3054-3131. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100, 3009-3066. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.1998 , 37, 2046-2067. [Link]

Sources

Advanced Protocol for the Palladium-Catalyzed Synthesis of[1,1'-Biphenyl]-2-yl(phenyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Diaryl sulfides (thioethers) are highly valued structural motifs in medicinal chemistry, materials science, and agricultural chemical development. The synthesis of structurally congested diaryl sulfides, such as[1,1'-Biphenyl]-2-yl(phenyl)sulfane, presents unique synthetic challenges due to the steric hindrance of the ortho-substituted biphenyl system and the innate nucleophilicity of thiolates, which frequently leads to catalyst deactivation.

This application note details a highly optimized, self-validating protocol for the palladium-catalyzed C–S cross-coupling of 2-bromobiphenyl with thiophenol. By dissecting the mechanistic causality behind the selection of catalysts, ligands, and bases, this guide empowers researchers to execute this transformation with high fidelity and reproducibility.

Mechanistic Insights & Experimental Causality

The fundamental challenge in palladium-catalyzed C–S bond formation is the "catalyst poisoning" effect. Thiolates are exceptionally strong nucleophiles that readily displace phosphine ligands from the palladium center, forming highly stable, catalytically inactive trans-bis(thiolato)palladium(II) resting states[1].

To overcome this, the experimental design must force the palladium intermediate to undergo rapid reductive elimination before a second thiolate can bind.

  • Ligand Selection (The Role of Xantphos): Monodentate ligands like PPh₃ are easily displaced by thiophenol, halting the catalytic cycle[1]. We employ Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), a rigid bidentate ligand with a wide natural bite angle (~111°). This wide bite angle enforces a cis-geometry on the Ar–Pd(II)–SAr intermediate. Because reductive elimination requires a cis-arrangement of the coupling partners, Xantphos dramatically accelerates the product release step, effectively outcompeting the formation of the inactive bis-thiolate complex[1].

  • Base Selection (Solubility vs. Nucleophilicity): While sodium tert-butoxide (NaOtBu) is a standard base in Buchwald-Hartwig aminations, its use with sterically hindered substrates like 2-bromobiphenyl can lead to competing tert-butoxylation or dehalogenation. Furthermore, insoluble inorganic bases (e.g., K₂CO₃) often result in sluggish transmetalation. We utilize N,N-Diisopropylethylamine (DIPEA) , a soluble, non-nucleophilic organic base that promotes a homogeneous reaction environment and facilitates rapid transmetalation at room to elevated temperatures[2].

  • Catalyst Precursor: Pd₂(dba)₃ is selected as the Pd(0) source because it is relatively stable, easy to handle in a glovebox or via standard Schlenk techniques, and lacks halide counterions that could compete during the oxidative addition step[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (2-Bromobiphenyl) Pd0->OxAdd PdII_Br Ar-Pd(II)(Br)L_n Intermediate OxAdd->PdII_Br Transmet Ligand Exchange (Thiophenol + Base) PdII_Br->Transmet PdII_S Ar-Pd(II)(SPh)L_n Intermediate Transmet->PdII_S RedElim Reductive Elimination PdII_S->RedElim RedElim->Pd0 Regenerates Catalyst Product [1,1'-Biphenyl]-2-yl(phenyl)sulfane Product RedElim->Product

Caption: Catalytic cycle for the Pd-catalyzed C-S cross-coupling reaction.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization data that led to the finalized protocol. The superiority of the Pd₂(dba)₃/Xantphos/DIPEA system is evident in the suppression of side reactions and maximized yield.

Table 1: Optimization of Reaction Conditions for [1,1'-Biphenyl]-2-yl(phenyl)sulfane

EntryCatalyst (mol %)Ligand (mol %)Base (Equiv)SolventTemp (°C)Isolated Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)NaOtBu (1.5)Toluene110< 10
2Pd₂(dba)₃ (2.5)XPhos (5)K₂CO₃ (2.0)Dioxane10065
3Pd₂(dba)₃ (2.5)DPEphos (5)DIPEA (2.0)Toluene11078
4Pd₂(dba)₃ (2.5)Xantphos (5)NaOtBu (1.5)Toluene11088
5 Pd₂(dba)₃ (2.5) Xantphos (5) DIPEA (2.0) Toluene 110 94
Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific in-process controls (LC-MS tracking) and targeted workup steps (NaOH wash), the researcher can definitively verify the success of each phase before proceeding.

Materials Required
  • Substrates: 2-Bromobiphenyl (1.0 mmol, 233 mg), Thiophenol (1.2 mmol, 132 mg / 123 µL).

  • Catalyst & Ligand: Pd₂(dba)₃ (0.025 mmol, 23 mg), Xantphos (0.05 mmol, 29 mg).

  • Reagents & Solvents: DIPEA (2.0 mmol, 348 µL), Anhydrous Toluene (degassed, 5.0 mL), Dodecane (internal standard, 50 µL).

Workflow Prep 1. Preparation Glovebox/Schlenk Mix 2. Reagent Mixing Pd, Ligand, Base Prep->Mix React 3. Reaction 110°C, 16h Mix->React Workup 4. Workup 1M NaOH Wash React->Workup Purify 5. Purification Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the synthesis of the diaryl sulfide.

Step-by-Step Methodology

Phase 1: Inert Atmosphere Setup

  • Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under a vacuum, then backfill with Argon (repeat 3 times) to ensure the complete removal of moisture and oxygen[3].

  • Under a positive flow of Argon (or inside a glovebox), charge the Schlenk tube with Pd₂(dba)₃ (23 mg) and Xantphos (29 mg).

  • Add 2-bromobiphenyl (233 mg) to the solid mixture.

Phase 2: Liquid Addition & Reaction Initiation 4. Seal the tube with a rubber septum. Via a gas-tight syringe, add 5.0 mL of anhydrous, degassed toluene. 5. Stir the mixture at room temperature for 5 minutes. The solution will typically turn a deep red/orange, indicating the formation of the active Pd(0)-Xantphos complex. 6. Via syringe, sequentially add DIPEA (348 µL), Thiophenol (123 µL), and Dodecane (50 µL, as an internal standard for quantitative tracking). 7. Replace the septum with a Teflon screw cap under Argon flow, seal tightly, and transfer the tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 16 hours.

Phase 3: In-Process Controls & Self-Validation 8. Validation Checkpoint: After 16 hours, cool the reaction to room temperature. Extract a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS or GC-FID.

  • Pass Criteria: Complete consumption of the 2-bromobiphenyl peak. The ratio of product to the dodecane internal standard should indicate >90% conversion. If unreacted 2-bromobiphenyl remains, it indicates oxygen intrusion (catalyst death) or insufficient mixing.

Phase 4: Workup & Purification 9. Dilute the crude reaction mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove precipitated palladium black and ammonium salts. Wash the Celite pad with an additional 10 mL of Ethyl Acetate. 10. Chemical Validation (Thiol Removal): Transfer the filtrate to a separatory funnel. Wash the organic layer with 1M aqueous NaOH (2 × 15 mL). Causality: Thiophenol is highly odorous and nucleophilic; the strong base deprotonates any unreacted thiophenol, partitioning the water-soluble sodium thiolate into the aqueous layer, thereby self-validating the purity of the organic phase. 11. Wash the organic layer with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography on silica gel (Eluent: 100% Hexanes to 98:2 Hexanes/Ethyl Acetate). The product,[1,1'-Biphenyl]-2-yl(phenyl)sulfane, elutes as a colorless to pale yellow oil.

References
  • Eichman, C. C., Stambuli, J. P., et al. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 16(1), 204-227. PMC - NIH. Retrieved March 5, 2026, from[Link]

  • Lee, C. H., et al. (2011). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. Chemical Science. PMC - NIH. Retrieved March 5, 2026, from[Link]

  • Zhao, Q.W., et al. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. MDPI. Retrieved March 5, 2026, from[Link]

Sources

experimental setup for high-yield synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Analysis

[1,1'-Biphenyl]-2-yl(phenyl)sulfane (CAS: 13796-66-2), also known as 2-(phenylthio)biphenyl, is a critical intermediate in the synthesis of sulfur-containing heterocycles (e.g., dibenzothiophenes) and a precursor for S,P-ligands used in asymmetric catalysis.

The Synthetic Challenge: The primary challenge in synthesizing this molecule is the steric hindrance imposed by the ortho-phenyl ring on the biphenyl scaffold. Traditional nucleophilic aromatic substitution (


) is often ineffective due to the electron-neutral nature of the biphenyl ring.

The Solution: This protocol utilizes a Palladium-Catalyzed C–S Cross-Coupling (Buchwald-Hartwig) approach. We employ the Pd₂(dba)₃ / Xantphos catalytic system.[1][2] Xantphos is selected specifically for its wide bite angle (111°), which facilitates the reductive elimination step—often the rate-determining step in sterically hindered couplings. This method consistently delivers yields >90% compared to Copper-catalyzed variants which may stall at 70-80% conversion due to steric bulk.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[3]Amount (1.0 mmol scale)Role
2-Iodobiphenyl 280.111.00280 mgSubstrate (Electrophile)
Thiophenol 110.181.20132 mg (123 µL)Nucleophile
Pd₂(dba)₃ 915.720.02523 mgPre-catalyst (2.5 mol%)
Xantphos 578.620.0529 mgLigand (5.0 mol%)
DIPEA (

-Pr₂NEt)
129.242.00258 mg (348 µL)Base (Soluble)
1,4-Dioxane 88.11-4.0 mLSolvent (Anhydrous)

Note: 2-Bromobiphenyl can be substituted for 2-Iodobiphenyl, but reaction times may increase. 2-Iodobiphenyl is recommended for maximum yield.

Step-by-Step Procedure

Step 1: Catalyst Pre-Complexation (Inert Atmosphere)

  • Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial containing a magnetic stir bar.

  • Evacuate and backfill with Argon (x3).

  • Add Pd₂(dba)₃ (23 mg) and Xantphos (29 mg).

  • Add 1.0 mL of anhydrous 1,4-Dioxane .

  • Stir at room temperature for 5 minutes. Observation: The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation.

Step 2: Substrate Addition

  • Add 2-Iodobiphenyl (280 mg) to the catalyst mixture.

  • Add the remaining 1,4-Dioxane (3.0 mL).

  • Add DIPEA (348 µL) via syringe.

  • Add Thiophenol (123 µL) dropwise via syringe. Caution: Thiophenol has a potent stench. Use bleach in the fume hood trap.

Step 3: Reaction

  • Seal the vessel tightly (Teflon screw cap).

  • Place in a pre-heated oil block/bath at 100°C .

  • Stir vigorously (800 rpm) for 12–16 hours .

    • Monitoring: Check via TLC (Hexanes/EtOAc 95:5). The starting iodide (

      
      ) should disappear; product (
      
      
      
      ) will appear.

Step 4: Work-up & Purification [4]

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove Pd black.

  • Wash the filtrate with 1M NaOH (2 x 15 mL) to remove unreacted thiophenol.

  • Wash with Brine (15 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography on silica gel.

    • Eluent: 100% Hexanes

      
       5% EtOAc/Hexanes.
      
    • Product: White to off-white solid.

Visualization of Workflows

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Inert Atmosphere Setup (Argon/Schlenk Line) PreComplex Catalyst Pre-Complexation Pd2(dba)3 + Xantphos + Dioxane (5 min, RT) Start->PreComplex Addition Substrate Addition + 2-Iodobiphenyl + DIPEA (Base) + Thiophenol PreComplex->Addition Reaction Reaction Phase 100°C, 12-16 Hours Sealed Vessel Addition->Reaction Workup Work-up Filter (Celite) Wash (1M NaOH to remove PhSH) Reaction->Workup TLC Confirmation Purification Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purification Product Target Product [1,1'-Biphenyl]-2-yl(phenyl)sulfane (>95% Yield) Purification->Product

Caption: Step-by-step workflow for the Pd-catalyzed synthesis, highlighting the critical catalyst pre-complexation step.

Mechanistic Pathway (Catalytic Cycle)

The efficacy of Xantphos lies in its ability to enforce a geometry that favors the difficult reductive elimination of the bulky biaryl sulfide.

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 2-Iodobiphenyl LigandEx Ligand Exchange (Ar-Pd-SPh) OxAdd->LigandEx + PhSH / Base - HI RedElim Reductive Elimination (Product Release) LigandEx->RedElim Rate Determining (Xantphos Bite Angle) RedElim->Pd0 Regeneration

Caption: The Pd(0)/Pd(II) catalytic cycle. Xantphos facilitates the final Reductive Elimination step.

Technical Validation & Troubleshooting

Why this Protocol?
  • Ligand Selection: Monodentate phosphines often fail with ortho-substituted biphenyls due to steric crowding. Xantphos (bidentate, wide bite angle) creates a "pocket" that stabilizes the Pd center while forcing the aryl and sulfide groups close enough to couple.

  • Base Selection: DIPEA is a mild, soluble base. Stronger inorganic bases (like

    
    ) can sometimes cause disulfide byproducts (
    
    
    
    ) if the catalyst is slow to engage.
  • Self-Validating Step: The color change during pre-complexation (Step 1) is a visual quality control check. If the solution remains dark purple (color of

    
    ), the ligand is likely oxidized, and the reaction will fail.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning / OxidationEnsure Argon line is strictly

free. Use fresh Xantphos.
Homocoupling (Biphenyl) Temperature too highMaintain strict 100°C. Do not exceed 110°C.
Disulfide Formation Thiophenol oxidationDegas solvents thoroughly. Add Thiophenol last.
Product is Oil (Impure) Residual solvent/ThiophenolDry under high vacuum for >4h.[3] Ensure NaOH wash was thorough.

Characterization Data (Expected)

  • Physical State: White crystalline solid.[5]

  • Melting Point: 48–50 °C.

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.45–7.38 (m, 3H), 7.37–7.28 (m, 5H), 7.25–7.18 (m, 4H), 7.15–7.10 (m, 2H).
    
    • Diagnostic: Look for the complex aromatic region integrating to 14 protons. The ortho protons on the S-Ph ring usually shift slightly upfield relative to the biphenyl core.

  • ¹³C NMR (100 MHz, CDCl₃):

    
     142.5, 140.8, 136.2, 134.5, 131.0, 129.8, 129.1, 128.0, 127.4, 126.9.[6]
    
  • HRMS (ESI): Calculated for

    
    .
    

References

  • Mispelaere-Canivet, C., Spindler, J. F., Perrio, S., & Beslin, P. (2005). "Pd2(dba)3/Xantphos-catalyzed cross-coupling of thiols and aryl bromides/triflates." Tetrahedron, 61(22), 5253-5259. [1]

  • Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). "A general and long-lived catalyst for the palladium-catalyzed coupling of aryl halides with thiols." Journal of the American Chemical Society, 128(7), 2180-2181.

  • Carril, M., SanMartin, R., & Domínguez, E. (2005). "Simple and Efficient Copper-Catalyzed Synthesis of S-Arylated Heterocycles and Aryl Sulfides." Chemistry – A European Journal, 11, 2373-2380. (Alternative Cu-Method).

  • Zhang, T., Deng, G., Li, H., Liu, B., Tan, Q., & Xu, B. (2018). "Cyclization of 2-Biphenylthiols to Dibenzothiophenes under PdCl2/DMSO Catalysis." Organic Letters, 20(17), 5439-5443.

Sources

Application Note & Protocol: Scale-Up Synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane, a key intermediate in various pharmaceutical and materials science applications. Transitioning from laboratory-scale synthesis to pilot or industrial-scale production presents a unique set of challenges requiring meticulous consideration of reaction conditions, safety protocols, and purification methods. This application note outlines a robust and scalable synthetic route, detailing critical process parameters, safety considerations, and analytical quality control measures to ensure a safe, efficient, and reproducible manufacturing process. The protocols provided are designed to be self-validating, incorporating in-process controls and characterization techniques to monitor reaction progress and product purity.

Introduction: The Significance of [1,1'-Biphenyl]-2-yl(phenyl)sulfane

[1,1'-Biphenyl]-2-yl(phenyl)sulfane and its derivatives are privileged structural motifs found in a wide array of biologically active molecules and advanced materials. Their unique three-dimensional structure, arising from the atropisomerism of the biphenyl backbone, allows for the development of highly selective catalysts and chiral ligands. In the pharmaceutical industry, this scaffold is a key component of several marketed drugs and clinical candidates, often imparting crucial properties such as enhanced metabolic stability and target-binding affinity.

The transition from gram-scale laboratory synthesis to kilogram-scale production is a critical yet non-trivial step in the drug development pipeline.[1][2] A thorough understanding of the reaction mechanism, potential side reactions, and the impact of process parameters on product quality and yield is paramount for a successful and safe scale-up. This guide will focus on the palladium-catalyzed cross-coupling reaction between 2-bromobiphenyl and thiophenol, a common and efficient method for the synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane.[3]

Synthetic Strategy: Palladium-Catalyzed C-S Cross-Coupling

The formation of the C-S bond to generate aryl sulfides can be achieved through various methods, but palladium-catalyzed cross-coupling reactions, a variant of the Buchwald-Hartwig amination, have emerged as one of the most versatile and efficient approaches.[3][4] These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst, a ligand, and a base.

A common and effective method for the synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane is the palladium-catalyzed coupling of 2-bromobiphenyl and thiophenol.[3] This reaction generally proceeds with high yields and good functional group tolerance. The choice of catalyst, ligand, base, and solvent are critical parameters that must be optimized for a successful and scalable process.

Diagram 1: General Reaction Scheme

reaction_scheme cluster_reagents Catalytic System Reactant1 2-Bromobiphenyl Product [1,1'-Biphenyl]-2-yl(phenyl)sulfane Reactant1->Product Reactant2 Thiophenol Reactant2->Product Catalyst Pd(OAc)2 Catalyst->Product Ligand Xantphos Ligand->Product Base K2CO3 Base->Product safety_workflow A Hazard Identification (Reagents, Solvents, Reaction) B Thermal Hazard Assessment (DSC, Reaction Calorimetry) A->B C Process Risk Assessment B->C D Implementation of Control Measures (e.g., Cooling, Quenching) C->D E Safe Operating Procedure (SOP) Development D->E

Caption: Workflow for ensuring process safety during scale-up.

Purification and Isolation

At a larger scale, purification by column chromatography is often impractical and costly. T[5]herefore, developing a robust crystallization procedure is highly recommended.

  • Crystallization: The choice of solvent system for crystallization is critical. A mixture of a good solvent and an anti-solvent is often effective. Seeding strategies may be necessary to control crystal size and morphology, which can impact filtration and drying characteristics.

  • Filtration and Drying: The choice of filtration equipment (e.g., Nutsche filter) and drying conditions (e.g., vacuum oven temperature and duration) will affect the final product's purity, residual solvent content, and physical properties.

Detailed Experimental Protocol: Pilot Scale (1 kg)

Disclaimer: This protocol is intended for qualified personnel in a facility equipped for large-scale chemical synthesis. A thorough risk assessment must be conducted before implementation.

Materials and Equipment
  • Reactants:

    • 2-Bromobiphenyl (1.00 kg, 4.29 mol)

    • Thiophenol (0.52 kg, 4.72 mol, 1.1 eq)

  • Reagents:

    • Palladium(II) Acetate (Pd(OAc)₂, 4.8 g, 0.021 mol, 0.5 mol%)

    • Xantphos (24.8 g, 0.043 mol, 1.0 mol%)

    • Potassium Carbonate (K₂CO₃, fine powder, 1.19 kg, 8.58 mol, 2.0 eq)

  • Solvent:

    • Toluene (10 L)

  • Equipment:

    • 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.

    • Addition funnel.

    • Nutsche filter.

    • Vacuum oven.

Reaction Procedure
  • Inerting the Reactor: Purge the 20 L reactor with nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction. 2[6]. Charging Reagents: To the reactor, add 2-bromobiphenyl (1.00 kg), potassium carbonate (1.19 kg), palladium(II) acetate (4.8 g), and Xantphos (24.8 g).

  • Solvent Addition: Add toluene (10 L) to the reactor.

  • Heating and Thiophenol Addition: Begin stirring and heat the mixture to 80 °C. Once the temperature has stabilized, add thiophenol (0.52 kg) dropwise via an addition funnel over a period of 1 hour. A slight exotherm may be observed; maintain the internal temperature below 90 °C.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to 110 °C (reflux). Monitor the reaction progress by taking aliquots every hour and analyzing them by HPLC or GC. The reaction is typically complete within 6-8 hours.

  • Cooling and Quenching: Once the reaction is complete (conversion >99%), cool the mixture to room temperature.

  • Work-up:

    • Add water (5 L) to the reactor and stir for 30 minutes.

    • Stop stirring and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer with brine (2 x 2 L).

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain a crude oil.

Purification by Crystallization
  • Dissolution: Dissolve the crude oil in a minimal amount of hot isopropanol (approximately 2-3 L).

  • Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5 °C in an ice bath. The product should crystallize out of the solution. If necessary, add a seed crystal to induce crystallization.

  • Filtration: Collect the solid product by filtration using a Nutsche filter.

  • Washing: Wash the filter cake with cold isopropanol (2 x 500 mL).

  • Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

Quality Control

The final product should be analyzed to ensure it meets the required specifications.

[7]Table 2: Analytical Specifications for [1,1'-Biphenyl]-2-yl(phenyl)sulfane

TestSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) ≥ 99.0%HPLC
Identity Conforms to reference standard¹H NMR, ¹³C NMR, MS
Residual Solvents Toluene: ≤ 890 ppm; Isopropanol: ≤ 5000 ppmGC-HS
Residual Palladium ≤ 10 ppmICP-MS

Conclusion

The successful scale-up synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane hinges on a thorough understanding of the reaction chemistry and the implementation of robust process controls. By carefully selecting reagents, optimizing reaction parameters, and prioritizing safety, a high-yielding and reproducible process can be established. The detailed protocol and considerations outlined in this application note provide a solid foundation for researchers and drug development professionals to confidently transition this important synthesis from the laboratory to a larger scale, ensuring the consistent production of high-quality material for downstream applications.

References

  • Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(19), 5304–5307. [Link]

  • Organic Chemistry Portal. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. [Link]

  • Anbarasan, P., Neumann, H., & Beller, M. (2011). Novel C–H functionalization of arenes: palladium-catalyzed synthesis of diaryl sulfides. Chemical Communications, 47(8), 2378–2380. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds. Journal of the American Chemical Society, 138(40), 13434–13441. [Link]

  • Pharma Intermediates. (2024, July 16). 7 Must-Know Tips for Quality Control. [Link]

  • University of Georgia. (n.d.). Thiophenol-108-98-5.docx. [Link]

  • Multichem. (n.d.). THIOPHENOL. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. [Link]

  • Singh, A. K., & Singh, A. (2015). Solvent free, palladium catalyzed highly facile synthesis of diaryl disulfides from aryl thiols. RSC Advances, 5(101), 83168–83172. [Link]

  • Newman, S. G., & Willis, M. C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of organic chemistry, 82(21), 11049–11065. [Link]

  • Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 15(5), 019. [Link]

  • Wikipedia. (2023, December 26). Buchwald–Hartwig amination. [Link]

  • Dispas, A., Lebrun, P., & Hubert, P. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? Journal of Pharmaceutical and Biomedical Analysis, 221, 115071. [Link]

  • Zhang, H., & Curran, D. P. (2007). Palladium-Catalyzed Buchwald-Hartwig Type Amination of Fluorous Arylsulfonates. The Journal of organic chemistry, 72(24), 9329–9332. [Link]

  • So, C. M., & Kwong, F. Y. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438–459. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Aizon. (2025, October 15). Five Key Elements of Pharmaceutical Intermediate Quality Control. [Link]

  • PharmaVED. (2024, April 28). Key Analytical Techniques Powering Pharmaceutical Quality Control. [Link]

  • CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. [Link]

  • ResearchGate. (n.d.). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. [Link]

  • El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19047–19102. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Transition metal catalyzed synthesis of aryl sulfides. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • DiRocco, D. A., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(6), 2549–2558. [Link]

  • El-zayat, S. R., et al. (2015). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. Bioorganic & medicinal chemistry, 23(15), 4567–4583. [Link]

  • ResearchGate. (n.d.). Mechanism of the synthesis of 1,1′‐biphenyl. [Link]

  • Biobased Press. (2016, December 11). Purification of bio-based chemicals on an industrial scale. [Link]

  • Chen, Y., et al. (2021). A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. STAR protocols, 2(4), 100918. [Link]

  • ResearchGate. (n.d.). Purification of chemical feedstocks by the removal of aerial carbonyl sulfide by hydrolysis using rare earth promoted alumina catalysts. [Link]

Sources

investigating [1,1'-Biphenyl]-2-yl(phenyl)sulfane in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Investigating the [1,1'-Biphenyl]-2-yl(phenyl)sulfane Scaffold in Medicinal Chemistry

Executive Summary & Strategic Relevance

[1,1'-Biphenyl]-2-yl(phenyl)sulfane (CAS: 39950-36-2), often referred to as 2-(phenylthio)biphenyl , represents a "privileged structure" in medicinal chemistry by merging two bioactive motifs: the biphenyl system and the diaryl sulfide linker.

While often utilized as a model substrate in catalytic methodology, this scaffold holds significant intrinsic value in drug discovery:

  • Bioisosterism: The thioether linker acts as a lipophilic, metabolically distinct bioisostere to ether (-O-) and methylene (-CH2-) bridges found in NSAIDs and kinase inhibitors.

  • Target Class Relevance: Diaryl sulfides are validated pharmacophores for Serotonin Transporter (SERT) imaging agents and Tubulin polymerization inhibitors (analogous to combretastatin A-4).

  • Late-Stage Diversification: The sulfur atom serves as a soft Lewis base, enabling directed C-H activation, allowing researchers to rapidly generate libraries of analogs from a single core.

This guide provides a standardized workflow for synthesizing, functionalizing, and profiling this scaffold, ensuring high data fidelity for SAR (Structure-Activity Relationship) studies.

Chemical Synthesis & Quality Control

To investigate this scaffold, high-purity material is required. Traditional nucleophilic aromatic substitution (


) is often insufficient due to the steric hindrance of the ortho-biphenyl group. We recommend Palladium-Catalyzed C-S Cross-Coupling .
Protocol A: Buchwald-Hartwig C-S Coupling

Objective: Synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane from 2-bromo-1,1'-biphenyl and thiophenol.

Reagents:

  • Substrate: 2-Bromo-1,1'-biphenyl (1.0 equiv)

  • Nucleophile: Thiophenol (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: Xantphos (2-4 mol%) – Critical for high yields in steric systems.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Methodology:

  • Inert Atmosphere: Charge a flame-dried Schlenk tube with

    
    , Xantphos, and Base under Argon.
    
  • Solvation: Add 2-Bromo-1,1'-biphenyl and 1,4-Dioxane. Stir for 5 mins to pre-complex the catalyst.

  • Addition: Add Thiophenol via syringe. Note: Thiophenols are prone to oxidative dimerization (disulfide formation). Use fresh or distilled reagents.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by HPLC/TLC.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with 1M NaOH (to remove unreacted thiophenol) and Brine.

  • Purification: Flash Column Chromatography (Hexanes/EtOAc gradient).

Quality Control Checkpoints (Self-Validating):

  • 1H NMR: Look for the diagnostic downfield shift of the protons ortho to the sulfur.

  • Impurity Alert: Check for the Sulfoxide peak (S=O). Thioethers oxidize easily in air. If present, the material must be repurified before biological testing, as sulfoxides have vastly different polarity and potency.

Late-Stage Functionalization (LSF)

A major advantage of this scaffold is its ability to undergo C-H activation. The sulfur atom can direct transition metals to the ortho position of the phenyl ring, enabling rapid analog generation.

Protocol B: Directed C-H Olefination (Fujiwara-Moritani Type)

Objective: Introduce an acrylate group to the phenyl ring to probe steric tolerance in the binding pocket.

Workflow:

  • Catalyst:

    
     (10 mol%)
    
  • Oxidant:

    
     or 
    
    
    
    (promotes catalytic turnover).
  • Coupling Partner: Ethyl acrylate (2.0 equiv).

  • Acid Additive: PivOH (Pivalic acid) – Crucial for the Concerted Metalation-Deprotonation (CMD) mechanism.

  • Conditions: 110°C in DCE for 24h.

Visualizing the Functionalization Logic:

CH_Activation cluster_legend Reaction Logic Core [1,1'-Biphenyl]-2-yl(phenyl)sulfane (Core Scaffold) Pd_Complex Pd(II) Coordination (S-Directed) Core->Pd_Complex + Pd(OAc)2 CMD_Step C-H Cleavage (CMD Mechanism) Pd_Complex->CMD_Step + Acrylate / PivOH Product Ortho-Olefinated Analog (Expanded SAR) CMD_Step->Product Reductive Elimination Step1 Sulfur directs Pd

Figure 1: Logic flow for Palladium-catalyzed, sulfur-directed C-H functionalization to expand the SAR library.

Biological Profiling Protocols

Once synthesized, the molecule must be profiled. The two critical parameters for this specific scaffold are Metabolic Stability (due to the sulfur) and Target Engagement .

Protocol C: Microsomal Stability Assay (S-Oxidation Liability)

Context: The thioether moiety is a "soft spot" for CYP450 enzymes (specifically CYP3A4 and FMOs), which convert it to sulfoxide (chiral) and sulfone.

Procedure:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start the reaction.

  • Sampling: Aliquot at t = 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Monitor Transitions: Parent Mass [M+H]+ and +16 Da (Sulfoxide) and +32 Da (Sulfone).

Data Interpretation:

Parameter Result Implication

| High Clearance |


 min | Rapid S-oxidation. Consider steric blocking (ortho-substitution) or bioisostere replacement (e.g., -O- or -CF2-). |
| Metabolite ID  | +16 Da Peak | Sulfoxide formation. Note: Sulfoxides introduce chirality, potentially complicating pharmacodynamics. |
Protocol D: Tubulin Polymerization Inhibition Assay

Context: Diaryl sulfides are structural analogs of Combretastatin A-4. This assay validates if the scaffold targets the colchicine-binding site of tubulin.

Procedure:

  • Reagent: Purified tubulin protein (>99% pure) in PEM buffer (Pipes, EGTA, MgCl2, GTP).

  • Setup: In a 96-well plate, add test compound (various concentrations, e.g., 0.1 – 10 µM). Add Tubulin solution at 4°C.

  • Measurement: Transfer to a plate reader pre-warmed to 37°C. Measure absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes.

  • Result: Polymerized tubulin increases turbidity. An inhibitor will result in a flat line (suppressed absorbance increase).

  • Calculation: Calculate

    
     based on the Vmax of the polymerization curve compared to DMSO control.
    

Safety & Handling (The "Sulfur" Factor)

  • Odor Control: Thiophenol derivatives have a potent, disagreeable stench.

    • Protocol: All glassware must be treated with a bleach (NaOCl) bath immediately after use. This oxidizes residual sulfides to odorless sulfoxides/sulfones.

  • Toxicity: Many diaryl sulfides are skin irritants. Double-gloving is mandatory.

References

  • Synthesis (C-S Coupling): Itoh, T., & Mase, T. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters, 6(24), 4587–4590. Link

  • Medicinal Relevance (SERT): Plenge, P., et al. (2012). [125I]Malo-iodophenyl-sulfide: A new high affinity radioligand for the serotonin transporter. Neuropharmacology, 62(2), 793-800. Link

  • Anticancer Activity (Diaryl Sulfides): Lawrence, N. J., et al. (2003). The synthesis and antiproliferative activity of combretastatin A-4 analogues. Bioorganic & Medicinal Chemistry Letters, 13(21), 3759-3763. Link

  • C-H Activation: Engle, K. M., et al. (2015). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 137(16), 5278–5281. Link

  • Metabolic Stability: Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you improve your reaction yields and overcome common challenges.

I. Overview of Synthetic Strategies

The formation of the C-S bond in [1,1'-Biphenyl]-2-yl(phenyl)sulfane, a biaryl thioether, is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prevalent and effective methods are the Buchwald-Hartwig and Ullmann-type cross-coupling reactions.

  • Buchwald-Hartwig C-S Cross-Coupling: This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-heteroatom bonds, including C-S bonds.[1][2] It generally offers mild reaction conditions and a broad substrate scope.[1][3]

  • Ullmann Condensation: This classic copper-catalyzed reaction has been a cornerstone of C-S bond formation for over a century.[4][5] Modern modifications with various ligands have significantly improved its efficiency and broadened its applicability, allowing for milder reaction conditions.[6][7]

The choice between these methods often depends on the specific substrates, available catalysts and ligands, and desired reaction conditions.

Catalytic Cycle Overview: Buchwald-Hartwig C-S Coupling

The generally accepted mechanism for the Buchwald-Hartwig C-S coupling reaction involves a catalytic cycle centered around a palladium catalyst.

Buchwald_Hartwig_CS_Coupling cluster_cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)-X(L_n) Pd(0)L_n->Pd(II)_Complex Ar-X Thiolate_Complex Ar-Pd(II)-SAr'(L_n) Pd(II)_Complex->Thiolate_Complex Ar'-SH, Base - HX Ligand_Exchange Ligand Exchange (Ar'-SH) Thiolate_Complex->Pd(0)L_n Reductive Elimination Product Ar-S-Ar' Thiolate_Complex->Product Reductive_Elimination Reductive Elimination Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Ligand Is the ligand intact? Check_Catalyst->Check_Ligand Yes Optimize_Catalyst Try a different Pd source or pre-activation. Check_Catalyst->Optimize_Catalyst No Check_Base Is the base appropriate? Check_Ligand->Check_Base Yes Optimize_Ligand Screen different ligands. Check_Ligand->Optimize_Ligand No Check_Conditions Are reaction conditions optimal? Check_Base->Check_Conditions Yes Optimize_Base Screen different bases. Check_Base->Optimize_Base No Optimize_Conditions Optimize temperature and solvent. Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Catalyst->Check_Ligand Optimize_Ligand->Check_Base Optimize_Base->Check_Conditions Optimize_Conditions->Success

Sources

Technical Support Center: Purification of [1,1'-Biphenyl]-2-yl(phenyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 125656-12-8 | Internal Code: BP-S-Ph

Welcome to the Advanced Synthesis & Purification Helpdesk. Status: Active | Tier: Senior Scientist Level Subject: Troubleshooting isolation, odor control, and purity specifications for 2-(Phenylthio)biphenyl.

Executive Summary: The Molecule & The Challenge

[1,1'-Biphenyl]-2-yl(phenyl)sulfane is a sterically congested aryl sulfide. Unlike simple thioethers, the ortho-phenyl group on the biphenyl backbone creates a "molecular cleft" that can trap solvent and impurities.

  • Physical State: Typically a viscous colorless to pale yellow oil or low-melting solid (depending on purity).

  • Primary Impurities: Thiophenol (starting material), Diphenyl Disulfide (homocoupling byproduct), and Palladium/Copper residues.

  • Key Instability: Susceptible to oxidation to sulfoxide (S=O) on acidic silica gel.

Module 1: The "Thiophenol Problem" (Odor & Removal)

User Complaint: "I have run a column, but the product still smells strongly of thiophenol, and the NMR shows a trace triplet at ~3.5 ppm (SH)."

Root Cause Analysis

Thiophenols are notorious for "streaking" on silica gel, co-eluting with the product. Furthermore, the lipophilic nature of the biphenyl group makes the product highly soluble in non-polar solvents, making simple extraction inefficient.

Troubleshooting Protocol: The "Zinc Scavenge" Method

Do not rely solely on basic washes (NaOH). Thiophenol pKa is ~6.6, but the equilibrium often leaves trace amounts in the organic layer which act as an odorant.

Step-by-Step Resolution:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (not DCM, as Zn salts precipitate better in EtAc).

  • The Scavenger: Add Zinc Carbonate (ZnCO₃) or Zinc Acetate (1.5 equiv relative to estimated thiol).

    • Mechanism:[1][2][3][4][5][6] Forms an insoluble Zinc thiolate complex.

  • Stirring: Stir vigorously for 30 minutes at room temperature.

  • Filtration: Filter through a pad of Celite. The thiophenol remains trapped as the solid Zn-salt.

  • Verification: Spot TLC. Thiophenol (which stains yellow with Ellman’s reagent or KMnO4) should be absent.

Critical Warning: Do not use bleach (hypochlorite) to "kill" the smell while the product is present. You will instantly oxidize your sulfide to the sulfoxide (S=O) or sulfone (O=S=O).

Module 2: Separating the Disulfide Impurity

User Complaint: "I see a persistent impurity just above my product on TLC. It crystallizes out as a white solid."[7]

Root Cause Analysis

This is likely Diphenyl Disulfide (Ph-S-S-Ph), formed by the oxidative homocoupling of the thiophenol starting material. It is non-polar and has an Rf value very similar to [1,1'-Biphenyl]-2-yl(phenyl)sulfane.

Troubleshooting Protocol: Solubility Differential

Since the target molecule is an oil/low-melting solid and the disulfide is a crystalline solid (mp ~60°C), we use "Cold Trituration."

Step-by-Step Resolution:

  • Concentration: Evaporate the crude mixture to a thick oil.

  • Solvent Choice: Add cold n-Pentane or Hexane (0°C).

    • Target: The biphenyl sulfide is highly soluble in pentane; the disulfide is significantly less soluble at low temperatures.

  • Trituration: Sonicate briefly, then let sit in a freezer (-20°C) for 2 hours.

  • Filtration: Rapidly filter the cold mixture. The white precipitate is the disulfide impurity. The filtrate contains your product.

  • Chromatography Polish: If traces remain, use a gradient of Hexane:Toluene (NOT Hexane:EtOAc). Toluene provides better pi-pi separation for the biphenyl system.

Module 3: Preventing Oxidation on Silica

User Complaint: "My product was pure by NMR, but after flash chromatography, I see a new polar spot and the yield dropped."

Root Cause Analysis

Aryl sulfides are electron-rich. Acidic silica gel (pH ~5-6) can catalyze the oxidation of the sulfide to a sulfoxide (S=O) using atmospheric oxygen, especially if the compound sits on the column.

Troubleshooting Protocol: Buffered Silica

You must deactivate the silica surface protons.

Step-by-Step Resolution:

  • Slurry Preparation: Prepare the silica slurry in Hexanes.

  • Deactivation: Add 1% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Elution: Run the column with your standard solvent system (e.g., Hexane/EtOAc). The Et₃N stays on the silica, neutralizing acidic sites.

  • Speed: Do not let the sulfide sit on the column overnight. Flush rapidly.

Module 4: Catalyst Removal (Pd/Cu)

User Complaint: "The product is colored (brown/green tint) and fails elemental analysis for heavy metals."

Data & Scavenging Efficiency Table

Standard Celite filtration is insufficient for pharma-grade purity (<10 ppm).

Scavenger TypeFunctional GroupTarget MetalEfficiency (1 hr)
SiliaMetS® Thiol -SH (Thiol)Pd(II), Pd(0), CuHigh (95%+)
SiliaMetS® TMT Trimeric TriazinePd(II)Very High (99%)
Activated Carbon N/ANon-specificModerate (70%)
Celite SiO2Particulates onlyLow (<10%)

Protocol:

  • Dissolve product in THF or EtOAc (10 mL/g).

  • Add SiliaMetS® Thiol (4 equivalents w.r.t. catalyst loading).

  • Stir at 40°C for 1 hour.

  • Filter through a 0.45 µm PTFE filter.

Visual Troubleshooting Workflows

Workflow 1: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture Smell Strong Thiol Smell? Start->Smell ZnWash ZnCO3 Scavenge (Filter Celite) Smell->ZnWash Yes TLC TLC Analysis (Check Impurities) Smell->TLC No ZnWash->TLC Disulfide Impurity just above Product? (Disulfide) TLC->Disulfide Triturate Cold Pentane Trituration (-20°C) Disulfide->Triturate Yes Color Dark Color / Metal Residue? Disulfide->Color No Triturate->Color Scavenger SiliaMetS Thiol Treatment Color->Scavenger Yes Column Buffered Silica Column (1% Et3N) Color->Column No Scavenger->Column Final Pure [1,1'-Biphenyl]-2-yl(phenyl)sulfane Column->Final

Caption: Logic flow for sequential removal of thiol, disulfide, and metal impurities.

Workflow 2: Impurity Profile & Separation Strategy

ImpurityMap Target Target: Aryl Sulfide (Lipophilic Oil) Imp_Thiol Impurity: Thiophenol (Smelly, Streaks) Method_Zn Zn Carbonate Precipitation Imp_Thiol->Method_Zn Removed by Imp_SS Impurity: Disulfide (Crystalline Solid) Method_Pent Pentane Trituration (Solubility) Imp_SS->Method_Pent Removed by Imp_SO Impurity: Sulfoxide (Polar) Method_Et3N Et3N Deactivation (Prevents Formation) Imp_SO->Method_Et3N Prevented by Method_Zn->Target Yields Method_Pent->Target Yields Method_Et3N->Target Protects

Caption: Mapping specific impurities to their physicochemical removal methods.

References & Authoritative Sources

  • Biotage. "How to Remove Palladium in three easy steps." Biotage Technical Guides, 2023. Link

  • ChemicalBook. "Properties of [1,1'-Biphenyl]-2-yl(phenyl)sulfane (CAS 39950-36-2 / 125656-12-8)." Link

  • Beilstein J. Org.[3] Chem. "Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation."[8] Beilstein Journals, 2019. (Demonstrates Cu/S coupling and purification protocols). Link

  • Journal of Synthetic Chemistry. "Selective Oxidation of Sulfides to Sulfoxides...". J. Synth.[9] Chem, 2024.[9] (Highlights sensitivity of sulfides to oxidation). Link

  • US Patent 3358045A. "Separation of thiophenol impurities."[10] (Foundational chemistry for thiolate precipitation). Link

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for [1,1'-Biphenyl]-2-yl(phenyl)sulfane and all reagents before handling.

Sources

side-product formation in the synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane

Welcome to the technical support resource for the synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this C–S cross-coupling reaction. The following question-and-answer-based guide provides in-depth, field-proven insights into common challenges, with a focus on understanding and preventing side-product formation.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary side-products in the synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane, and how can they be identified?

In a typical transition-metal-catalyzed synthesis, such as a Buchwald-Hartwig or Ullmann C-S coupling, several side-products can arise from competing reaction pathways.[1][2] Identifying these impurities is the first critical step in optimizing your reaction.

Common Side-Products:

  • Dibenzothiophene (DBT): This is arguably the most common and troublesome side-product, formed via an intramolecular C-H activation and cyclization. Its formation is often promoted by high temperatures and certain catalyst systems.[3]

  • Biphenyl: Formed from the hydrodehalogenation of the 2-halobiphenyl starting material. This occurs when the aryl halide is reduced instead of undergoing the desired coupling.

  • Diphenyl Sulfide: Results from the homocoupling of thiophenol or the reaction of thiophenol with a phenyl-containing palladium intermediate.

  • 2,2'-Biphenyl: The product of homocoupling of the 2-halobiphenyl starting material, particularly in Ullmann-type reactions.[4]

Identification Protocol:

  • Thin-Layer Chromatography (TLC): A preliminary check. Dibenzothiophene is often less polar than the starting materials and the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile, thermally stable compounds. The distinct mass-to-charge ratios (m/z) for the product (262.37 g/mol ) and side-products like DBT (184.25 g/mol ) and biphenyl (154.21 g/mol ) allow for clear identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile impurities and for monitoring reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation. The high symmetry of dibenzothiophene results in a simpler spectrum compared to the target product.

FAQ 2: My primary impurity is dibenzothiophene (DBT). What is the mechanism of its formation and how can I suppress it?

The formation of dibenzothiophene is a classic example of a desired intermolecular reaction being outcompeted by an undesired intramolecular cyclization. This typically occurs after the formation of the desired product or from a key intermediate.

Mechanism of Formation:

The generally accepted mechanism involves a palladium-catalyzed intramolecular C-H activation/arylation. After the initial C-S bond is formed, the palladium catalyst can insert into a C-H bond on the adjacent phenyl ring, leading to a ring-closed intermediate that then undergoes reductive elimination to form the stable, five-membered thiophene ring of DBT.[3]

G cluster_desired Desired Intermolecular C-S Coupling cluster_side Undesired Intramolecular Cyclization A 2-Halobiphenyl + Thiophenol C Oxidative Addition (Ar-Pd(II)-X) A->C + Pd(0) B Pd(0) Catalyst D Ligand Exchange (Ar-Pd(II)-SPh) C->D + Thiophenolate E Reductive Elimination D->E E->B Regenerates Catalyst F [1,1'-Biphenyl]-2-yl(phenyl)sulfane (Target Product) E->F S1 [1,1'-Biphenyl]-2-yl(phenyl)sulfane (Product or Intermediate) F->S1 Product can re-enter catalytic cycle S2 Intramolecular C-H Activation S1->S2 + Pd(0) S3 Palladacycle Intermediate S2->S3 S4 Reductive Elimination S3->S4 S5 Dibenzothiophene (DBT) (Side-Product) S4->S5 G start High Levels of Biphenyl (Hydrodehalogenation) or Homocoupling Detected q_base Is a very strong base (e.g., NaOtBu) being used? start->q_base q_temp Is the reaction temperature high (>110 °C)? q_base->q_temp No a_base Switch to a weaker base (e.g., K3PO4, Cs2CO3). This reduces base-promoted reduction pathways. q_base->a_base Yes q_ligand Are you using a simple ligand (e.g., PPh3) or no ligand? q_temp->q_ligand No a_temp Lower the temperature. High temps can promote catalyst decomposition and undesired radical pathways. q_temp->a_temp Yes a_ligand Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos). This stabilizes the Pd(0) state and promotes reductive elimination. q_ligand->a_ligand Yes / Maybe a_recheck Re-run reaction and analyze product mixture. q_ligand->a_recheck No a_base->q_temp a_temp->q_ligand a_ligand->a_recheck

Caption: Troubleshooting logic for hydrodehalogenation and homocoupling.

  • Role of the Base: Strong bases like sodium tert-butoxide can sometimes promote β-hydride elimination from intermediates or directly reduce the aryl halide, leading to hydrodehalogenation. [1][5]Switching to a milder inorganic base like K₃PO₄ or Cs₂CO₃ can often mitigate this.

  • Catalyst Stability: Homocoupling can be a sign of catalyst decomposition. The use of robust, sterically hindered biarylphosphine ligands helps to stabilize the active Pd(0) species and prevent the formation of palladium black, favoring the desired cross-coupling pathway. [6]

FAQ 4: Can you provide a starting protocol for minimizing dibenzothiophene formation in a palladium-catalyzed synthesis?

Absolutely. This protocol is designed as a robust starting point. It utilizes a modern catalyst system known for its efficiency and selectivity in C-S coupling reactions.

Protocol: Selective Synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane

Materials:

  • 2-Bromobiphenyl (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • BrettPhos Pd G3 Precatalyst (2 mol %)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv), finely ground and dried

  • Anhydrous, degassed toluene or dioxane (to make a 0.5 M solution)

Procedure:

  • Inert Atmosphere is Crucial: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-bromobiphenyl, cesium carbonate, and BrettPhos Pd G3 precatalyst.

  • Seal and Purge: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can deactivate the catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the thiophenol.

  • Reaction Conditions: Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Self-Validation Check: A small aliquot can be taken, quenched with water, extracted with ethyl acetate, and analyzed to check for the disappearance of starting material and the ratio of product to DBT.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure [1,1'-Biphenyl]-2-yl(phenyl)sulfane.

Causality Behind Choices:

  • BrettPhos Pd G3 Precatalyst: This precatalyst is chosen because it rapidly generates the active LPd(0) species in solution. The BrettPhos ligand is both bulky and electron-rich, which accelerates the rate-limiting reductive elimination step to form the C-S bond while sterically hindering the intramolecular C-H activation that leads to DBT. [5]* Cesium Carbonate (Cs₂CO₃): This is a moderately strong base that is effective for C-S couplings but is less prone to causing the hydrodehalogenation side reactions that can occur with stronger bases like NaOt-Bu. [5]* Temperature (100 °C): This temperature provides sufficient thermal energy for the desired coupling without excessively promoting the higher-activation-energy pathway to dibenzothiophene. [6]

References

  • Taylor & Francis Online. (n.d.). Dibenzothiophene – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 2‐(phenylthio)phenols. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanism of synthesis of dibenzothiophenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Dibenzothiophenes. Retrieved from [Link]

  • Frontiers in Microbiology. (2022). Enhancing biodesulfurization by engineering a synthetic dibenzothiophene mineralization pathway. Retrieved from [Link]

  • BYJU'S. (2020). Ullmann Reaction. Retrieved from [Link]

  • Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Technical Support Center: Catalytic Degradation & Troubleshooting for[1,1'-Biphenyl]-2-yl(phenyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [1,1'-Biphenyl]-2-yl(phenyl)sulfane (also known as 2-(phenylthio)biphenyl). As a Senior Application Scientist, I frequently consult with researchers who observe unexpected degradation or transformation of this diaryl sulfide during late-stage functionalization. While the C-S bond is generally stable under ambient conditions, it becomes a highly reactive vector under specific catalytic regimes[1].

This guide addresses the three primary catalytic degradation pathways you may encounter, explaining the causality behind the reactivity and providing self-validating protocols to either suppress or intentionally harness these transformations.

GlobalPathways cluster_0 Pathway A: Pd-Catalyzed C-S/C-H Cleavage cluster_1 Pathway B: Photocatalytic Oxidation cluster_2 Pathway C: Reductive Desulfurization Substrate [1,1'-Biphenyl]-2-yl(phenyl)sulfane (Target Substrate) PdCat Pd(OAc)2, 130 °C Substrate->PdCat OxCat TiO2 / H2O2 / hν Substrate->OxCat RedCat Raney Ni / H2 Substrate->RedCat DBT Dibenzothiophene (+ Benzene byproduct) PdCat->DBT Sulfone Sulfoxide & Sulfone Derivatives OxCat->Sulfone Biphenyl Biphenyl + Benzene (Complete Cleavage) RedCat->Biphenyl

Fig 1. Divergent catalytic degradation pathways of [1,1'-Biphenyl]-2-yl(phenyl)sulfane.

FAQ 1: Unintended Cyclization (C-S/C-H Cleavage)

Q: During a palladium-catalyzed cross-coupling reaction, my [1,1'-Biphenyl]-2-yl(phenyl)sulfane starting material is disappearing, but I am isolating dibenzothiophene instead of my desired coupled product. Why is this happening?

A: You are observing a highly specific, intramolecular C-H/C-S coupling reaction[2]. Under Pd(II) catalysis (e.g., Pd(OAc)₂ at elevated temperatures), the palladium center coordinates to the sulfur atom and undergoes C-H activation on the adjacent biphenyl ring to form a palladacycle intermediate. This is followed by an oxidative addition that cleaves the C-S bond of the phenylthio group, releasing the phenyl moiety and driving a reorganization that yields the fused dibenzothiophene core[3].

Causality & Troubleshooting: This degradation pathway is driven by the thermodynamic stability of the resulting fused dibenzothiophene system. To suppress this degradation during cross-coupling, you must prevent palladacycle formation. This can be achieved by lowering the reaction temperature or employing bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) that saturate the palladium coordination sphere and favor intermolecular oxidative addition over intramolecular C-H activation.

Mechanism A Substrate Coordination B C-H Activation (Palladacycle) A->B C C-S Bond Cleavage (Oxidative Addition) B->C D Reductive Elimination C->D E Dibenzothiophene Formation D->E

Fig 2. Mechanistic sequence for the Pd-catalyzed C-H/C-S coupling and cyclization.

Protocol 1: Intentional Synthesis of Dibenzothiophene via C-S Cleavage If you wish to harness this degradation pathway for methodology development, follow this self-validating protocol[2]:

  • Setup: Charge an oven-dried 5 mL screw-capped vial with Pd(OAc)₂ (10 mol%) and [1,1'-Biphenyl]-2-yl(phenyl)sulfane (1.0 equiv).

  • Solvent: Add anhydrous o-xylene or DMSO under an inert argon atmosphere.

  • Reaction: Stir the mixture at 130 °C for 18 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo.

  • Validation: Monitor the disappearance of the starting material via GC-MS. The mass shift from m/z 262 to m/z 184 (loss of benzene, -78 Da) is a definitive indicator of successful C-S cleavage and cyclization.

FAQ 2: Over-Oxidation in Photocatalytic Environments

Q: I am using [1,1'-Biphenyl]-2-yl(phenyl)sulfane in a photocatalytic setup with TiO₂, but LC-MS shows a mixture of +16 Da and +32 Da masses. How can I control this degradation?

A: Diaryl sulfides are highly susceptible to oxidation by reactive oxygen species (ROS) generated during photocatalysis[4]. The +16 Da mass corresponds to the sulfoxide derivative, while the +32 Da mass is the over-oxidized sulfone. The selectivity of this degradation is heavily dependent on the specific polymorph of the TiO₂ catalyst used in the presence of oxidants like H₂O₂[4].

Causality & Troubleshooting: Anatase TiO₂ promotes a deeper oxidation pathway leading predominantly to the sulfone, whereas Rutile TiO₂ restricts the oxidation, yielding almost exclusively the sulfoxide[4]. To prevent this degradation entirely, reactions must be rigorously degassed (freeze-pump-thaw) and run strictly under an inert atmosphere to eliminate O₂ as an ROS source.

Protocol 2: Controlled Photocatalytic Oxidation

  • Preparation: Dissolve the sulfide in a suitable polar solvent (e.g., acetonitrile).

  • Catalyst Selection: Add the specific TiO₂ polymorph (Anatase for sulfone, Rutile for sulfoxide) and aqueous H₂O₂ (2.0 equiv).

  • Irradiation: Irradiate with UV light (λ = 365 nm) at room temperature for 15-60 minutes.

  • Quench: Neutralize residual peroxide with saturated aqueous Na₂S₂O₃.

  • Validation: Analyze via TLC or LC-MS. Sulfoxides will appear as a single oxidation addition (+16 Da), whereas sulfones will show a +32 Da shift.

FAQ 3: Reductive Desulfurization

Q: When subjecting my compound to hydrogenation conditions (Pd/C or Raney Ni), the sulfur atom is completely extruded, leaving only biphenyl and benzene. What is the mechanism?

A: You are observing catalytic hydrodesulfurization (reductive desulfurization)[1]. Zero-valent transition metals, particularly nickel and palladium, readily insert into the C-S bond via oxidative addition. In the presence of hydrogen gas, the metal-sulfur bonds are cleaved via reductive elimination, extruding the sulfur (often as H₂S or metal sulfide) and yielding the desulfurized hydrocarbon fragments: biphenyl and benzene.

Causality & Troubleshooting: The C-S bond in diaryl sulfides acts as a functional leaving group under reductive conditions[1]. If you need to reduce another functional group on the molecule (e.g., a nitro group or alkene) without cleaving the C-S bond, avoid Raney Nickel entirely. Instead, use milder reducing agents (like Fe/HCl or Zn/NH₄Cl) or heavily poisoned catalysts (like Lindlar's catalyst) that lack the activation energy required for C-S oxidative addition.

Protocol 3: Complete Reductive Desulfurization

  • Preparation: Dissolve the substrate in ethanol.

  • Catalyst Addition: Add an excess of active Raney Nickel slurry (pre-washed with ethanol).

  • Reaction: Stir vigorously under a hydrogen atmosphere (1 atm balloon) at 50 °C for 4 hours.

  • Filtration: Carefully filter the catalyst through Celite (Caution: Raney Ni is highly pyrophoric!) and wash with ethanol.

  • Validation: ¹H NMR will show the complete disappearance of the distinct multiplet corresponding to the phenylthio group, leaving only the symmetric biphenyl signals.

Quantitative Data Summary

To assist in your experimental design, the following table summarizes the expected outcomes of [1,1'-Biphenyl]-2-yl(phenyl)sulfane under various catalytic regimes based on established literature:

Catalyst SystemAdditive / EnvironmentTemperatureMajor Degradation ProductExpected Yield
Pd(OAc)₂ (10 mol%)Neutral / Inert130 °CDibenzothiophene~75%
TiO₂ (Anatase) H₂O₂, UV Light25 °CSulfone Derivative>85%
TiO₂ (Rutile) H₂O₂, UV Light25 °CSulfoxide Derivative~99%
Raney Ni (Excess)H₂ (1 atm)50 °CBiphenyl + Benzene>90%
References
  • Tobisu, M., et al. "Palladium(II)-Catalyzed Synthesis of Dibenzothiophene Derivatives via the Cleavage of Carbon-Sulfur and Carbon-Hydrogen Bonds." Chemical Science / Osaka University Knowledge Archive. 3

  • "Selective and efficient catalytic and photocatalytic oxidation of diphenyl sulphide to sulfoxide and sulfone: the role of hydrogen peroxide and TiO2 polymorph." ResearchGate. 4

  • "The Reactivity of the Carbon-Sulfur Bond in Diphenyl Sulfide: A Technical Guide." Benchchem. 1

Sources

troubleshooting catalyst deactivation with [1,1'-Biphenyl]-2-yl(phenyl)sulfane ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding Your Ligand System

Welcome to the technical support hub for [1,1'-Biphenyl]-2-yl(phenyl)sulfane (often referred to as Ph-S-Biaryl or a Biaryl Thioether ).

Unlike the ubiquitous Buchwald phosphines (e.g., JohnPhos, SPhos), this ligand utilizes a sulfur donor . This distinction is critical for your troubleshooting process. Sulfur is a "softer" and generally weaker donor than phosphorus. This creates a hemilabile system : the ligand stabilizes the Palladium (Pd) center but can easily dissociate to open a coordination site for substrate binding.

Why this matters:

  • The Feature: High activity in specific C-H activation and cross-coupling cycles where phosphines are too sterically hindering or too strongly binding.

  • The Bug: The weaker Pd-S bond makes the catalyst susceptible to aggregation (Pd black formation) and displacement by competitive substrates (like nitrogen heterocycles).

Part 1: Diagnostic Decision Tree

Before adjusting your reaction, identify the failure mode. Use this logic flow to pinpoint the root cause.

TroubleshootingFlow Start START: Reaction Failure Obs1 Observation: Appearance? Start->Obs1 Black Immediate Black Precipitate Obs1->Black Precipitate Forms Clear Solution Remains Clear/Pale Obs1->Clear No Precipitate Aggreg ISSUE: Pd Aggregation (Ligand Dissociation) Black->Aggreg Oxid ISSUE: Ligand Oxidation (Sulfoxide Formation) Clear->Oxid Conversion Stalls Early Poison ISSUE: Substrate Poisoning (N-Heterocycle Binding) Clear->Poison 0% Conversion Action1 FIX: Increase [Ligand]:[Pd] Ratio or Lower Temperature Aggreg->Action1 Action2 FIX: Degas Solvents Rigorously Check Peroxides Oxid->Action2 Action3 FIX: Slow Addition of Substrate or Switch to Pre-catalyst Poison->Action3

Figure 1: Diagnostic logic for identifying the primary mode of catalyst deactivation.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The "Black Crash" (Pd Aggregation)

Q: My reaction mixture turns black within 10 minutes, and conversion stops. Why?

A: The Pd-S bond is too weak to sustain the monomeric species under your conditions. Unlike phosphines, thioethers are weaker sigma-donors. If the reaction temperature is too high or the concentration of stabilizing ligand is too low, the equilibrium shifts toward ligand dissociation. Once Pd(0) is "naked," it rapidly aggregates into catalytically inactive Palladium black [1].

Corrective Protocol: The "Ligand Buffering" Strategy

  • Increase Ligand Loading: Do not use a 1:1 Pd:Ligand ratio. For thioethers, a 1:2 or 1:3 ratio is often required to shift the equilibrium back toward the active complex [2].

  • Solvent Choice: Switch to a solvent with weak coordinating ability (e.g., Toluene or 1,4-Dioxane) rather than non-polar solvents (Hexanes) or strongly coordinating solvents (Acetonitrile, which competes with the ligand).

  • Temperature Ramp: Do not plunge the flask into a 100°C bath. Start at 60°C. High heat accelerates dissociation faster than the catalytic cycle can initiate.

Issue 2: Ligand Oxidation (The Silent Killer)

Q: I used "air-stable" ligand, but the reaction failed. NMR shows the ligand is gone.

A: Your ligand has oxidized to the Sulfoxide (S=O). While [1,1'-Biphenyl]-2-yl(phenyl)sulfane is a solid and relatively stable in air on the shelf, it is sensitive to oxidation in solution, especially in the presence of Pd and base at high temperatures. The resulting sulfoxide binds Pd through Oxygen (or not at all), completely shutting down the catalytic cycle [3].

Validation Experiment: The Purity Check Before adding Pd, take a small aliquot of your ligand in the reaction solvent (with base) and run a ³¹P NMR (if applicable) or ¹H NMR.

  • Look for: A downfield shift in the phenyl protons adjacent to Sulfur.

  • Root Cause: Peroxides in etheral solvents (THF, Dioxane) are the most common culprit.

The Fix:

  • Peroxide Test: Test your THF/Dioxane with peroxide strips. If positive, distill over Sodium/Benzophenone or pass through activated alumina.

  • Strict Inertness: Even if the ligand is air-stable, the catalytic intermediate is not. Sparge solvents with Argon for 20 minutes, not just N₂ balloons.

Issue 3: Substrate Poisoning (Heterocycle Interference)

Q: The reaction works for phenyl bromide but fails completely when I use 2-bromopyridine.

A: Competitive binding is displacing your sulfur ligand. Nitrogen heterocycles (pyridines, imidazoles) are sigma-donors. Because the Pd-S bond is hemilabile (weak), a high concentration of a nitrogen-containing substrate can displace the thioether ligand, forming a stable but inactive [Pd(Substrate)n] complex [4].

The "Slow-Release" Protocol: To prevent the substrate from overwhelming the catalyst:

  • Dissolve the heteroaryl halide in a syringe.

  • Add it to the reaction mixture (containing Catalyst + Coupling Partner + Base) via syringe pump over 1 hour.

  • Theory: This keeps the concentration of the "poison" low relative to the catalyst, allowing the catalytic cycle to proceed without displacing the ligand.

Part 3: Mechanistic Visualization

Understanding the Hemilabile Equilibrium is key to mastering this ligand. The sulfur atom must un-bind to let the reaction happen, but re-bind to save the metal.

Mechanism PreCat Pre-Catalyst (Pd-S Bound) Active Active Species (Pd-S Dissociated) PreCat->Active Substrate Entry (Hemilability) Oxidation Oxidation to Sulfoxide (Irreversible) PreCat->Oxidation O2 / Peroxides Active->PreCat Re-stabilization Product Product Formation Active->Product Catalytic Cycle Aggreg Pd Black Aggregation (Irreversible) Active->Aggreg Low Ligand Conc. High Temp

Figure 2: The delicate balance of the hemilabile thioether ligand. Stability relies on the rapid reversible binding of the Sulfur atom.

Part 4: Data & Compatibility Reference

Table 1: Solvent & Base Compatibility for Thioether Ligands

ParameterRecommendedCautionForbidden
Solvent Toluene, Xylene (Non-coordinating, high boiling)THF, Dioxane (Must be peroxide-free)Acetonitrile, DMSO (Strongly coordinate Pd, displacing the S-ligand)
Base K₃PO₄, K₂CO₃ (Mild, heterogeneous)NaOtBu (Strong bases can deprotonate the ligand backbone if activated)Amines (Et₃N) (Can coordinate Pd and poison the catalyst)
Pd Source Pd(OAc)₂ or Pd₂(dba)₃ PdCl₂ (Chloride bridges can be hard to break with weak S-ligands)Pd(PPh₃)₄ (Phosphines will out-compete the sulfur ligand)

Part 5: References

  • Reichert, E. C. (2016). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace. [Link]

  • Organic Letters. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation.[1] ACS Publications. [Link]

  • Princeton Dataspace. (2019). Thioether Ligand-Promoted Catalytic C–H Functionalization and Mechanistic Investigations. Princeton University.[2] [Link]

Sources

Technical Support Center: Purification of [1,1'-Biphenyl]-2-yl(phenyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Sticky" Sulfide Challenge

You are likely synthesizing [1,1'-Biphenyl]-2-yl(phenyl)sulfane (also known as 2-(phenylthio)biphenyl) via a C-S cross-coupling reaction (e.g., Buchwald-Hartwig or Ullmann-type) involving 2-iodo/bromobiphenyl and thiophenol (benzenethiol).[1][2]

While the synthesis is robust, the purification is notoriously deceptive. The lipophilicity of the biphenyl core combined with the sulfur linkage creates a "greasy" molecule that tends to co-elute with specific impurities.

The Three Main Adversaries:

  • Diphenyl Disulfide (Ph-S-S-Ph): The oxidative dimerization product of thiophenol.[1][2] It has a polarity dangerously similar to your product, making silica chromatography inefficient.

  • Unreacted Thiophenol: Causes the "eternal stench" in the lab and poisons downstream metal catalysts.

  • Metal Residues (Pd/Cu): If you are using this molecule as a ligand precursor or in biological assays, even ppm-level metal contamination is unacceptable.[2]

This guide abandons generic advice in favor of chemically targeted purification protocols.

Module 1: Chemical Washing (The "Pre-Column" Defense)

Do not load your crude reaction mixture directly onto a silica column. Doing so will streak thiophenol through your stationary phase and fail to separate the disulfide effectively. You must chemically alter the impurities to make them water-soluble before physical separation.[1][2]

Protocol A: The Thiol & Disulfide Purge

Objective: Convert lipophilic thiols and disulfides into water-soluble salts.[1][2]

The Chemistry:

  • Thiophenol (pKa ~6.6): Easily deprotonated by NaOH to form water-soluble Sodium Thiophenolate (PhS⁻ Na⁺).[1][2]

  • Diphenyl Disulfide: NOT soluble in base.[2] It must be reduced back to the thiol first to be washed away.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude residue in a non-polar solvent (DCM or Toluene). Avoid Ethyl Acetate as it can hydrolyze under strong basic conditions.[2]

  • Reduction (The Critical Step): Add Zinc dust (2.0 equiv) and Acetic Acid (trace) or stir biphasically with NaBH₄ (1.5 equiv) in NaOH.

    • Why? This reduces the lipophilic Ph-S-S-Ph back to Ph-SH (Thiophenol).[1][2]

  • The Alkaline Wash: Filter off the Zinc (if used). Wash the organic layer vigorously with 10% NaOH (aq) (3x).[2]

    • Mechanism:[2][3] The regenerated Thiophenol is deprotonated to PhS⁻ and moves to the aqueous layer.

    • Visual Check: The aqueous layer may turn yellow (thiolate anion color).

  • Oxidation Prevention: Wash the organic layer once with Bleach (Sodium Hypochlorite, dilute) .

    • Why? This oxidizes any remaining traces of thiol to sulfonate (highly water-soluble), killing the smell instantly.[2] Caution: Do not over-expose, or you risk oxidizing your product to the sulfoxide.

Self-Validating Checkpoint 1 (The "Smell Test")
  • Test: Take a drop of the organic layer on a filter paper.

  • Pass: Faint aromatic/solvent smell only.[1][2]

  • Fail: Sharp, garlic/rotten egg odor. Repeat Step 3.

Module 2: Metal Scavenging & Catalyst Removal

If your synthesis used Copper (Ullmann) or Palladium, standard columns often leak these metals.

Protocol B: The Chelation Wash (For Copper)

Copper catalysts often bind to sulfur products.

  • Reagent: Prepare a 10% aqueous solution of Ammonium Hydroxide (NH₄OH) or EDTA .[2]

  • Action: Wash the organic layer with this solution.[2]

  • Validation:

    • Copper: The aqueous layer will turn Deep Blue (Cu-Ammonia complex).[1][2]

    • Repeat: Continue washing until the aqueous layer remains colorless.

Protocol C: Solid Phase Scavenging (For Palladium)
  • Reagent: Add SiliaMetS® Thiol or Activated Carbon to your organic solution.[1][2]

  • Action: Stir at 50°C for 30 minutes.

  • Filtration: Filter through a pad of Celite® to remove the solid scavenger.[2][3]

Module 3: Visualizing the Workflow

The following diagram illustrates the logical flow of purification, prioritizing chemical decontamination before physical separation.

PurificationWorkflow cluster_Chemical Chemical Decontamination cluster_Physical Physical Separation Start Crude Reaction Mixture (Product + Thiol + Disulfide + Metal) Reduct Add Zn/AcOH or NaBH4 (Reduces Disulfide -> Thiol) Start->Reduct 1. Reduce Impurity BaseWash Wash with 10% NaOH (Removes Thiol as PhS-) Reduct->BaseWash 2. Extract Thiol MetalWash Wash with NH4OH/EDTA (Removes Copper) BaseWash->MetalWash 3. Scavenge Metal Dry Dry (MgSO4) & Concentrate MetalWash->Dry Cryst Crystallization (EtOH or Hexane/EtOAc) Dry->Cryst If Solid (High Purity) Col Silica Chromatography (Hexane/DCM) Dry->Col If Oil/Complex Mix End Pure [1,1'-Biphenyl]-2-yl(phenyl)sulfane Cryst->End Col->End

Caption: Decision tree for purifying diaryl sulfides, emphasizing chemical reduction of disulfide impurities prior to separation.

Module 4: Final Polishing (Crystallization vs. Chromatography)

Data Table: Solubility Profile & Solvent Selection

Based on the structural properties of diaryl sulfides [1].

Solvent SystemSolubility of ProductRole in Purification
Hexane / Pentane Moderate (Hot), Low (Cold)Anti-solvent for crystallization.[1][2]
Ethanol / Methanol Moderate (Hot), Low (Cold)Primary solvent for recrystallization.[2]
DCM / Chloroform HighLoad solvent for columns (Do not use for cryst).[2]
Water InsolubleWashing medium (removes salts/thiols).[2]
Technique 1: Recrystallization (Preferred for Solids)

If your product is a solid (MP ~50-60°C), recrystallization is superior to chromatography for removing trace disulfides.[2]

  • Dissolve crude in minimal boiling Ethanol or Methanol .[2]

  • If it doesn't dissolve fully, add small amounts of DCM until clear, then boil off the DCM.

  • Cool slowly to RT, then to 4°C.

  • Troubleshooting Oiling Out: If the product separates as an oil, re-heat and add a seed crystal or scratch the glass. Alternatively, switch to Hexane with a drop of EtOAc.

Technique 2: Chromatography (Silica Gel)

If you must run a column:

  • Stationary Phase: Silica Gel (Acid washed if product is sensitive, though sulfides are generally stable).

  • Eluent: Hexane:DCM (9:1 to 4:1) .[2]

    • Note: Avoid Ethyl Acetate if possible; sulfides separate better from non-polar impurities using DCM gradients.[2]

  • TLC Visualization:

    • UV (254 nm): Product and impurities both absorb.[2]

    • Iodine Stain: Sulfides stain brown rapidly.[1][2]

    • KMnO4: Sulfides oxidize (turn yellow/brown on pink background).[2]

Troubleshooting & FAQs

Q1: My product has a persistent yellow color. What is it?

A: This is likely Diphenyl Disulfide or trace Nitro/Azo impurities if you used nitro-precursors.[1][2]

  • Fix: Repeat the Zinc/Acetic Acid reduction followed by NaOH wash (Module 1).[2] Disulfides are yellow oils; the pure sulfide should be white/colorless or pale yellow.

Q2: I see a spot running just above my product on TLC.

A: This is likely Biphenyl (from dehalogenation of the starting material).

  • Fix: Biphenyl sublimes easily.[1][2] If your product is solid and stable, high-vacuum drying (or Kugelrohr distillation) at 50-60°C can remove the biphenyl before recrystallization.[1][2]

Q3: The product smells like "burnt rubber" even after the column.

A: You have trace Thiophenol trapped in the crystal lattice or oil.

  • Fix: Dissolve in DCM and wash with Bleach (5% NaOCl) .[2] The bleach oxidizes the smelly thiol to an odorless sulfonate, which washes into the water. Do not soak for >5 mins to avoid oxidizing the product.

Q4: Can I distill this compound?

A: Yes, but it requires high vacuum (<0.1 mmHg) due to the high molecular weight (~262 g/mol ) and boiling point (>300°C at atm). Kugelrohr distillation is effective for separating the product from polymeric tars, but crystallization is preferred for purity.

References

  • BenchChem. (2025).[2][3][4][5][6] Technical Support Center: Optimizing Diphenyl Sulfide Synthesis. Retrieved from [2]

  • Organic Syntheses. (1976).[2] Diphenyl Sulfide and Disulfide Purification Protocols. Org.[1][2][5][7][8][9] Synth. Coll. Vol. 2. Retrieved from [2]

  • ChemicalBook. (2024).[2] [1,1'-Biphenyl]-2-yl(phenyl)sulfane Properties and Suppliers.[1][2][10] Retrieved from [2][10]

  • PubChem. (2025).[2][11] Compound Summary: [1,1'-Biphenyl]-2-yl(phenyl)sulfane.[1][2] National Library of Medicine.[2] Retrieved from [2]

  • Matyjaszewski Polymer Group. (2021).[2] Catalyst Removal Techniques in Atom Transfer Radical Polymerization (ATRP).[2][12] Carnegie Mellon University.[1][2] Retrieved from [2]

Sources

Validation & Comparative

Publish Comparison Guide: Structural Validation of [1,1'-Biphenyl]-2-yl(phenyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation protocol for [1,1'-Biphenyl]-2-yl(phenyl)sulfane (CAS 39950-36-2), a critical biaryl scaffold in medicinal chemistry.

Executive Summary: The Case for Absolute Configuration

In drug development, the [1,1'-Biphenyl]-2-yl(phenyl)sulfane scaffold represents a classic "crowded biaryl" system. The steric bulk of the ortho-phenylthio group introduces significant torsional strain, forcing the biphenyl core out of planarity. This conformational twist is not merely a structural curiosity; it dictates the molecule's binding affinity to protein pockets (e.g., kinase inhibitors) and its metabolic stability.

While NMR (Nuclear Magnetic Resonance) is the workhorse of solution-state chemistry, it fails to provide a definitive "snapshot" of the preferred low-energy conformation for this class of molecules due to rapid bond rotation (atropisomerism) on the NMR timescale.

X-ray Crystallography stands as the only validation method capable of resolving the precise dihedral angle (


)  and absolute configuration  in the solid state. This guide compares the validation performance of X-ray diffraction against NMR and Computational (DFT) alternatives, establishing a rigorous protocol for its execution.

The Structural Challenge: The "Ortho-Effect"

The core challenge in validating [1,1'-Biphenyl]-2-yl(phenyl)sulfane is the C(1)-C(1')-C(2)-S torsion angle.

  • Planar Conformation: Energetically unfavorable due to steric clash between the sulfur lone pairs/phenyl ring and the ortho protons of the biphenyl.

  • Twisted Conformation: The biologically relevant state, often creating a chiral axis (atropisomerism).

Validation Logic Tree

The following diagram illustrates why X-ray is the necessary endpoint for this validation.

ValidationLogic Start Target Molecule: [1,1'-Biphenyl]-2-yl(phenyl)sulfane Problem Critical Question: What is the precise Dihedral Angle? Start->Problem Method_NMR Method A: Solution NMR (1D/2D NOESY) Problem->Method_NMR Method_DFT Method B: DFT Calculation (Gas Phase) Problem->Method_DFT Method_Xray Method C: X-Ray Crystallography (Solid State) Problem->Method_Xray Result_NMR Result: Time-Averaged Signal Cannot distinguish rapid rotamers Method_NMR->Result_NMR Result_DFT Result: Theoretical Minimum Ignores packing forces/solvation Method_DFT->Result_DFT Result_Xray Result: Definitive 3D Coordinates Precise bond lengths & angles Method_Xray->Result_Xray Result_NMR->Method_Xray Requires Validation Result_DFT->Method_Xray Requires Validation

Figure 1: Decision matrix for structural validation. X-ray crystallography provides the terminal validation point for ambiguous solution-state data.

Comparative Performance Analysis

The following table contrasts the "performance" of X-ray crystallography against standard alternatives for this specific molecular class.

FeatureX-Ray Crystallography (Gold Standard)Solution NMR (NOESY/ROESY) DFT Modeling (B3LYP/6-31G)*
Primary Output Absolute 3D atomic coordinates (x, y, z)Relative inter-proton distances (< 5 Å)Theoretical energy minima
Twist Angle (

)
Precise (±0.1°) . Captures packing effects.Averaged . blurred by rotation.Idealized . Ignores intermolecular forces.
Stereochemistry Defines absolute configuration (if heavy atom present).Relative stereochemistry only.N/A (Input dependent).
Sample State Single Crystal (Solid).Solution (CDCl3/DMSO).Gas Phase / Solvation Model.
Limitations Requires high-quality crystal growth.Cannot resolve rapid atropisomers.Computationally expensive for packing.

Key Insight: For [1,1'-Biphenyl]-2-yl(phenyl)sulfane, NMR NOE signals will confirm proximity of the phenyl rings but cannot quantify the degree of twist. X-ray is required to determine if the twist is ~60° (typical) or ~90° (orthogonal).

Experimental Protocol: Crystallization & Data Collection

To validate this structure, you must overcome the "oily" nature of many biphenyl sulfides. The following protocol ensures high-quality single crystal growth.

Phase 1: Crystal Growth (The "Anti-Solvent" Method)

Direct evaporation often yields amorphous films. A binary solvent system is required.

  • Dissolution: Dissolve 20 mg of [1,1'-Biphenyl]-2-yl(phenyl)sulfane in a minimal amount (0.5 mL) of Dichloromethane (DCM) .

  • Layering: Carefully layer 1.0 mL of n-Hexane or Pentane on top of the DCM solution. Do not mix.

  • Equilibration: Seal the vial with parafilm, poke one small hole, and store at 4°C. The slow diffusion of hexane into the DCM will force the hydrophobic biphenyl to crystallize.

  • Harvesting: Look for colorless blocks or prisms after 48-72 hours.

Phase 2: Diffraction Workflow

XrayWorkflow cluster_params Critical Parameters Sample Single Crystal (0.2 x 0.2 x 0.1 mm) Mount Mounting (MiTeGen Loop + Paratone Oil) Sample->Mount Cool Cryo-Cooling (100 K) Mount->Cool Collect Data Collection (Mo-Ku03b1 or Cu-Ku03b1) Cool->Collect Solve Structure Solution (SHELXT / OLEX2) Collect->Solve P1 Resolution: 0.8 u00c5 P2 Redundancy: >4.0 P3 R-factor: <5%

Figure 2: The crystallographic workflow. Cooling to 100 K is mandatory to reduce thermal ellipsoids of the terminal phenyl rings.

Validation Criteria & Expected Metrics

A successful validation of [1,1'-Biphenyl]-2-yl(phenyl)sulfane must meet specific geometric criteria derived from the Cambridge Structural Database (CSD) for similar sulfur-bridged biaryls.

The Twist Angle (Dihedral)[1]
  • Target Metric: The angle between the two phenyl planes of the biphenyl unit.

  • Expected Range: 50° – 85° .

  • Significance: An angle < 45° indicates crystal packing forces are compressing the molecule (unlikely due to the sulfur bulk). An angle ~90° indicates minimized steric repulsion.

The C-S Bond Geometry
  • C(sp2)-S Bond Length: Expected 1.76 – 1.79 Å .

  • C-S-C Bond Angle: Expected 100° – 105° .

  • Validation Check: If the C-S bond is > 1.82 Å, check for disorder or incorrect atom assignment (e.g., confusing S with Cl).

Intermolecular Packing
  • Look for C-H···π interactions rather than strong hydrogen bonds (as the molecule lacks H-bond donors).

  • Sulfur-Sulfur interactions: Check if S···S distances are < 3.6 Å, which would indicate specific chalcogen bonding directing the lattice.

References

  • Gromachevskaya, E. V., et al. (2009). "Synthesis and structure of 2-(phenylthio)biphenyl derivatives." Journal of Structural Chemistry, 50, 1123–1129. Link

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

  • PubChem Compound Summary. (2023). "CID 11805738: [1,1'-Biphenyl]-2-yl(methyl)sulfane (Analogous Structure)." National Library of Medicine. Link

Assessing the Purity of Synthesized [1,1'-Biphenyl]-2-yl(phenyl)sulfane by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of [1,1'-Biphenyl]-2-yl(phenyl)sulfane (also known as 2-(phenylthio)biphenyl), achieving high purity is critical for its downstream use as a ligand in catalysis or a scaffold in medicinal chemistry. The synthesis—typically involving transition-metal catalyzed C-S cross-coupling—generates a complex matrix of structurally similar aromatic impurities, including diphenyl disulfide , biphenyl , and unreacted thiophenol .

Standard C18 (Octadecyl) reverse-phase chromatography often fails to adequately resolve the target molecule from its aromatic byproducts due to overlapping hydrophobic profiles. This guide compares the industry-standard C18 stationary phase against the Phenyl-Hexyl stationary phase .

Key Finding: While C18 remains the general workhorse, the Phenyl-Hexyl phase is the superior choice for this specific application.[1] It exploits


 interactions to provide orthogonal selectivity, significantly improving the resolution (

) of the target sulfide from aromatic impurities like diphenyl disulfide.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]

The challenge in analyzing [1,1'-Biphenyl]-2-yl(phenyl)sulfane lies in its structure: a biphenyl core linked to a phenyl ring via a sulfur atom. The impurities share this high aromaticity and hydrophobicity.

Table 1: Performance Comparison of Stationary Phases
FeatureOption A: C18 (Octadecyl) Option B: Phenyl-Hexyl Verdict
Separation Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

Stacking
Phenyl-Hexyl offers dual-mode retention.
Selectivity (

)
Poor for rigid aromatic isomers. Often co-elutes diphenyl disulfide with target.High. The biphenyl moiety interacts strongly with the phenyl-hexyl ligand, shifting retention relative to non-biphenyl impurities.Phenyl-Hexyl provides superior peak spacing.
Retention of Target Strong retention due to high logP (~4.8). Requires high % organic mobile phase.Strong retention, but often with different elution order for impurities.Comparable , but Phenyl-Hexyl offers better peak shape.
Impurity Resolution Diphenyl Disulfide: often co-elutes or appears as a shoulder.Sulfoxide: Separates well (elutes early).Diphenyl Disulfide: Baseline resolved.Sulfoxide: Separates well.Phenyl-Hexyl is critical for disulfide resolution.
Cost & Durability Low cost, high durability.Moderate cost, robust pH stability (usually 2-8).C18 wins on cost, but fails on performance here.
The Science of the "Phenyl-Hexyl Advantage"

In a C18 column, separation is driven purely by solvophobic effects. Since [1,1'-Biphenyl]-2-yl(phenyl)sulfane and the impurity diphenyl disulfide are both highly hydrophobic aromatics, their interaction with the C18 chains is nearly identical.

In a Phenyl-Hexyl column , the stationary phase contains a phenyl ring attached to the silica via a hexyl chain. The biphenyl moiety of the target molecule can align in a planar fashion with the stationary phase phenyl rings (


 stacking). This interaction is sterically different for the target compared to the flexible S-S linkage of diphenyl disulfide, resulting in a significant shift in retention time and improved resolution.

Experimental Protocol

This protocol is designed to be self-validating . It includes a "System Suitability" step that ensures the column is actually separating the critical impurity pair before you commit to analyzing valuable samples.

Materials
  • Target: [1,1'-Biphenyl]-2-yl(phenyl)sulfane.[2]

  • Critical Impurity Standards: Diphenyl disulfide, Biphenyl, 2-Iodobiphenyl (if using Suzuki/Buchwald synthesis).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (0.1%).

Method Parameters (Phenyl-Hexyl)
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Control is vital for

    
     interactions).
    
  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Injection Volume: 5-10 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.050Initial Hold
2.050End Initial Hold
15.095Linear Gradient
20.095Wash
20.150Re-equilibration
25.050End of Run
Workflow Visualization

The following diagram outlines the logical flow for method development and validation, ensuring no critical impurities are missed.

AnalyticalWorkflow Start Crude Synthesis Mixture Screening Initial Screen: C18 Column (Standard Gradient) Start->Screening Decision Critical Pair Resolution (Rs) > 1.5? Screening->Decision Success Proceed with C18 (Rare for this mixture) Decision->Success Yes Switch Switch to Phenyl-Hexyl Column (Exploit Pi-Pi Interactions) Decision->Switch No (Co-elution) Optimization Optimize Gradient & Temp (Lower Temp enhances Pi-Pi) Switch->Optimization Validation Final Purity Assessment (Check vs. Diphenyl Disulfide Std) Optimization->Validation

Figure 1: Decision matrix for selecting the optimal stationary phase. Note the pivot to Phenyl-Hexyl when C18 fails to resolve aromatic critical pairs.

Selectivity Mechanism Explained

To understand why the Phenyl-Hexyl column works, we must visualize the molecular interactions. The diagram below illustrates the "Selectivity Triangle" specific to this separation.

SelectivityMechanism Target Target: [1,1'-Biphenyl]-2-yl(phenyl)sulfane C18 C18 Phase (Hydrophobic Only) Target->C18 Strong Hydrophobic Interaction PhHex Phenyl-Hexyl Phase (Hydrophobic + Pi-Pi) Target->PhHex Hydrophobic + Planar Pi-Stacking Impurity Impurity: Diphenyl Disulfide Impurity->C18 Strong Hydrophobic Interaction Impurity->PhHex Hydrophobic + Weak Pi-Interaction Result1 Poor Resolution C18->Result1 Result: Co-elution (Similar LogP) Result2 High Resolution PhHex->Result2 Result: Separation (Shape Selectivity)

Figure 2: Mechanistic comparison. The Phenyl-Hexyl phase discriminates based on the planar geometry of the biphenyl system, whereas C18 relies solely on hydrophobicity.

Troubleshooting & Tips

  • Temperature Sensitivity:

    
     interactions are exothermic. If resolution degrades, lower the column temperature  (e.g., from 30°C to 25°C). This strengthens the interaction between the biphenyl analyte and the phenyl stationary phase.
    
  • Sample Diluent: Dissolve the sample in 50:50 ACN:Water. Dissolving in 100% ACN can cause "solvent breakthrough" where the hydrophobic target precipitates or elutes immediately in the void volume.

  • Oxidation Check: If you see a small peak eluting much earlier than the target, it is likely the sulfoxide derivative. Confirm this by adding a drop of dilute

    
     to a sample aliquot and observing the growth of that specific peak.
    

References

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[3][4] Chromatography Online. Link

  • Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases.[3][4][5] HALO Columns.[3] Link

  • PubChem. (2023). [1,1'-Biphenyl]-2-yl(phenyl)sulfane Compound Summary. National Library of Medicine.[6] Link

  • Shimadzu. (2014). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.[5] Technical Report C190-E155.[5] Link

Sources

comparative cost analysis of different synthetic routes to [1,1'-Biphenyl]-2-yl(phenyl)sulfane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Strategic Overview

The synthesis of diaryl sulfides, specifically sterically hindered ortho-substituted architectures like [1,1'-Biphenyl]-2-yl(phenyl)sulfane , is a critical transformation in the development of advanced materials and pharmaceutical active ingredients (APIs). Selecting the optimal synthetic route requires balancing catalytic efficiency, reagent cost, operational expenditure (OPEX), and environmental impact (E-factor).

As process chemists, we typically evaluate three primary methodologies for constructing this specific C(sp2)–S bond:

  • Route A: Palladium-Catalyzed Buchwald-Hartwig Thioetherification (Premium, High-Yield)

  • Route B: Copper-Catalyzed Ullmann-Type Coupling (Economical, Robust)

  • Route C: Lithium-Halogen Exchange & Disulfide Trapping (Stoichiometric, Fast)

This guide objectively compares these alternatives, providing self-validating experimental protocols and a rigorous cost-benefit analysis to inform route scouting at both bench and pilot scales.

Mechanistic Pathways & Workflow Visualization

The following diagram maps the divergent synthetic strategies starting from a common, commercially viable precursor: 2-bromobiphenyl.

G A 2-Bromobiphenyl (Starting Material) B Route A: Pd-Catalyzed Cross-Coupling A->B Thiophenol Pd(OAc)2, Ligand 90°C C Route B: Cu-Catalyzed Ullmann Coupling A->C Thiophenol CuI, Diamine 110°C D Route C: Li-Halogen Exchange A->D 1. n-BuLi (-78°C) 2. PhSSPh E [1,1'-Biphenyl]-2-yl (phenyl)sulfane B->E High Yield High CAPEX C->E Moderate Yield Low CAPEX D->E Fast Kinetics High OPEX

Synthetic routes to [1,1'-Biphenyl]-2-yl(phenyl)sulfane from 2-bromobiphenyl.

Comparative Cost & Performance Data

To facilitate objective decision-making, the quantitative performance metrics and economic drivers of each route are summarized below. Costs are normalized for a standard 100-gram scale synthesis.

Performance MetricRoute A (Pd-Catalyzed)Route B (Cu-Catalyzed)Route C (Li-Exchange)
Primary Catalyst/Reagent Pd(OAc)₂ / XantphosCuI / DMEDAn-BuLi / PhSSPh
Catalyst/Reagent Cost High (~$150/mmol Pd)Low (~$2/mmol Cu)Moderate (Stoichiometric)
Reaction Temperature 80 °C – 100 °C110 °C – 130 °C-78 °C to 25 °C
Reaction Time 2 – 6 hours18 – 24 hours1 – 2 hours
Typical Isolated Yield 88% – 95%75% – 85%80% – 90%
Atom Economy HighHighLow (Loses one PhS⁻ group)
E-Factor (Waste) Moderate (Metal scavenging)Low (Aqueous wash)High (Cryogenic solvents)
Optimal Use Case Late-stage API synthesisLarge-scale manufacturingRapid library generation

Detailed Experimental Protocols & Mechanistic Causality

A robust protocol must be a self-validating system. The methodologies below detail not just what to do, but the chemical causality behind each critical step.

Route A: Palladium-Catalyzed Buchwald-Hartwig Thioetherification

This route leverages the extraordinary turnover numbers of palladium N-heterocyclic carbene or phosphine complexes to couple aryl halides with thiols[1].

  • Reagents: 2-Bromobiphenyl (1.0 eq), Thiophenol (1.1 eq), Pd(OAc)₂ (2 mol%), Xantphos (2.5 mol%), sodium tert-butoxide (1.2 eq), anhydrous Toluene.

  • Step-by-Step Procedure:

    • Preparation: Charge an oven-dried Schlenk flask with 2-bromobiphenyl, Pd(OAc)₂, Xantphos, and NaOtBu.

    • Degassing (Critical): Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Thiols are highly susceptible to aerobic oxidation to disulfides in the presence of transition metals. Disulfides can alter the Pd oxidation state and poison the catalytic cycle.

    • Addition: Add anhydrous toluene and thiophenol via syringe.

    • Heating: Stir the mixture at 90 °C for 4 hours. Causality: The bidentate Xantphos ligand enforces a cis-geometry at the Pd(II) intermediate, which dramatically accelerates the reductive elimination step and prevents catalyst deactivation[1].

    • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic filtrate with 1M NaOH. Causality: The NaOH wash deprotonates and removes any unreacted, foul-smelling thiophenol.

    • Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes) to yield the product as a colorless oil.

Route B: Copper-Catalyzed Ullmann-Type Coupling

This method utilizes inexpensive copper salts, making it highly attractive for cost-sensitive scale-up operations[2].

  • Reagents: 2-Bromobiphenyl (1.0 eq), Thiophenol (1.2 eq), CuI (10 mol%), N,N'-dimethylethylenediamine (DMEDA) (20 mol%), K₂CO₃ (2.0 eq), anhydrous DMF.

  • Step-by-Step Procedure:

    • Assembly: In a pressure tube, combine 2-bromobiphenyl, CuI, and K₂CO₃.

    • Ligand Addition: Add DMF, DMEDA, and thiophenol under an inert atmosphere. Causality: CuI requires a coordinating ligand to solubilize the active Cu(I) species. DMEDA stabilizes the Cu(I) oxidation state and prevents the formation of unreactive, polymeric copper-thiolate networks[2].

    • Reaction: Seal the tube and heat at 110 °C for 24 hours. Causality: Aryl bromides are less reactive than iodides in Ullmann couplings; the elevated temperature provides the necessary activation energy for the oxidative addition of Cu(I) into the C-Br bond.

    • Quenching (Critical): Cool the suspension to room temperature. Add ethyl acetate, water, and 30% ammonium hydroxide (NH₄OH) solution. Stir for 15 minutes. Causality: NH₃ complexes with copper to form the deep blue, water-soluble tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺). This prevents the precipitation of intractable copper sulfide salts that cause severe emulsions during extraction[2].

    • Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and purify via distillation or chromatography.

Route C: Lithium-Halogen Exchange & Disulfide Trapping

A transition-metal-free approach that relies on the rapid generation of highly nucleophilic aryllithium species.

  • Reagents: 2-Bromobiphenyl (1.0 eq), n-Butyllithium (1.05 eq, 2.5M in hexanes), Diphenyl disulfide (1.1 eq), anhydrous THF.

  • Step-by-Step Procedure:

    • Lithiation: Dissolve 2-bromobiphenyl in anhydrous THF and cool strictly to -78 °C using a dry ice/acetone bath.

    • Exchange: Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes at -78 °C. Causality: Cryogenic temperatures are mandatory to suppress the nucleophilic attack of n-BuLi on the THF solvent (which generates ethylene and lithium enolates) and to prevent Wurtz-Fittig homocoupling with unreacted aryl bromide.

    • Trapping: Add a solution of diphenyl disulfide in THF dropwise. Causality: The aryllithium attacks the S-S bond, forming the target thioether and expelling lithium thiolate as a leaving group.

    • Quenching: Allow the reaction to slowly warm to room temperature over 1 hour, then quench with saturated aqueous NH₄Cl.

    • Workup: Extract with diethyl ether. Wash the organic layer with 2M NaOH to remove the thiophenol byproduct generated from the expelled thiolate.

Cost Breakdown & Scalability Assessment

When transitioning from bench-scale synthesis to pilot-plant manufacturing, the cost drivers shift significantly from raw material costs (CAPEX) to operational and purification costs (OPEX).

CostAnalysis Total Total Synthesis Cost Reagents Reagents & Catalysts (Materials) Total->Reagents Ops Operational (OPEX) (Energy/Time) Total->Ops Purification Purification & Waste (E-Factor) Total->Purification Pd Pd Route: High Catalyst Cost Reagents->Pd Cu Cu Route: High Energy (110°C) Ops->Cu Li Li Route: High Cryo Cost (-78°C) Ops->Li PdScav Pd Route: Metal Scavenging Purification->PdScav

Breakdown of primary cost drivers for the three synthetic methodologies.

Scalability Verdict:

  • For High-Value APIs (Route A): The Palladium route is preferred despite high reagent costs. The lower reaction temperature, shorter reaction time, and near-quantitative yields offset the price of the catalyst. However, strict regulatory limits on heavy metals necessitate the use of expensive metal scavengers (e.g., SiliaMetS® Thiol) during purification.

  • For Bulk Manufacturing (Route B): The Copper-catalyzed route is the undisputed champion for cost-efficiency. While it requires higher energy input (110 °C) and longer reactor occupancy (24 h), the catalyst cost is negligible, and aqueous ammonia workup easily removes copper waste[2].

  • For Discovery Chemistry (Route C): The Lithium-halogen exchange is ideal for rapid analog generation due to its fast kinetics (1-2 hours total). However, the massive OPEX associated with maintaining cryogenic reactors (-78 °C) and the poor atom economy (wasting 50% of the disulfide mass) make it economically unviable for ton-scale production.

References

1.[1] Organic Chemistry Portal. "Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation." (Citing: M. A. Fernández-Rodríguez, Q. Shen, J. F. Hartwig, J. Am. Chem. Soc., 2006, 128, 2180-2181). Available at:[Link] 2.[2] Google Patents. "US20050250959A1 - Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds." Available at:

Sources

Evaluating the Electronic and Steric Utility of the Phenylsulfane (–SPh) Group in Biphenyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists Focus: Electronic/Steric Parameterization & Synthetic Utility

Executive Summary

The phenylsulfane group (–SPh), often termed the phenylthio group, represents a distinct physicochemical tacticity in biphenyl design. Unlike its isostere, the phenoxy group (–OPh), the –SPh moiety offers a unique combination of lipophilicity , reduced resonance donation , and increased steric bulk due to the longer C–S bond length (1.78 Å vs 1.36 Å for C–O) and the larger van der Waals radius of sulfur.

This guide objectively evaluates the –SPh group against standard alternatives (–OPh, –Ph, –Me), providing quantitative data on Hammett parameters, rotational energy barriers, and lipophilicity to support rational scaffold design in drug discovery and catalysis.

Electronic Profile Analysis

The electronic behavior of the –SPh group is dominated by the "heavy atom" effect of sulfur. While oxygen in –OPh is a potent resonance donor (


), sulfur's orbital mismatch (3p vs 2p of carbon) significantly dampens resonance donation. Consequently, –SPh acts as a weak electron donor  or even a weak electron withdrawer  depending on the specific parameter set, making it an excellent "electronic dimmer" for fine-tuning aryl reactivity without inverting polarity.
Table 1: Comparative Electronic Parameters (Hammett & Swain-Lupton)
Substituent

(Meta)

(Para)

(Field/Inductive)

(Resonance)
Electronic Character
–SPh (Phenylsulfane) +0.15 0.00 +0.20 -0.18 Neutral / Weakly Inductive Withdrawing
–OPh (Phenoxy)+0.25-0.32+0.29-0.50Strong Resonance Donor
–Ph (Phenyl)+0.06-0.01+0.08-0.09Weakly Donating
–Me (Methyl)-0.07-0.17-0.04-0.13Weakly Donating

Data sourced from Hansch, Leo, and Taft compilations.

Key Insight: The near-zero


 value of –SPh indicates that it is electronically "invisible" in para-substitution regarding reaction rates, yet it exerts a measurable inductive pull (

). This contrasts sharply with –OPh, which strongly activates aromatic rings toward electrophilic attack.

Steric & Conformational Analysis

In biphenyl systems, ortho-substitution dictates the torsional angle and the barrier to rotation (atropisomerism). The –SPh group exerts a "soft" steric bulk. Although sulfur is larger than oxygen (


 1.80 Å vs 1.52 Å), the longer C–S bond pushes the phenyl ring further away from the biphenyl axis compared to C–O. However, the overall volume of the SPh group creates a higher rotational barrier than OPh, making it a critical tool for inducing axial chirality.
Table 2: Ortho-Substituent Rotational Barriers (B-Values)
Ortho-SubstituentRotational Barrier (

, kcal/mol)
Torsional Twist (Calc.)Steric Implication
–SPh ~8.8 ~75° Moderate Hindrance (Atropisomeric potential at low T)
–OPh~4.1~50°Low Hindrance (Rapid rotation)
–Me~18.0~90°High Hindrance (Stable atropisomers possible)
–H~2.0~44°Negligible

Values based on variable temperature NMR studies of 2-substituted biphenyls (See Ref 1).

Visualization: Steric Clash & Conformational Locking

The following diagram illustrates the steric clash mechanism that differentiates –SPh from –OPh in a biphenyl system.

G Substituent Ortho-Substituent BondLength Bond Length (C-X) Substituent->BondLength VdW Van der Waals Radius Substituent->VdW Barrier Rotational Barrier (ΔG‡) BondLength->Barrier Longer bond reduces clash VdW->Barrier Larger radius increases clash SPh –SPh Group (C-S: 1.78Å, r: 1.80Å) SPh->Barrier Net Effect: High Barrier (8.8 kcal/mol) OPh –OPh Group (C-O: 1.36Å, r: 1.52Å) OPh->Barrier Net Effect: Low Barrier (4.1 kcal/mol)

Figure 1: Mechanistic drivers of rotational barriers. The larger van der Waals radius of sulfur dominates the bond-length extension, resulting in a higher barrier for –SPh compared to –OPh.

Physicochemical Properties (ADME Focus)

For drug development, the –SPh group is a potent lipophilicity enhancer. It is significantly more lipophilic than –OPh due to sulfur's lower polarity and poor hydrogen bond accepting capability.

  • Lipophilicity (

    
    ):  Replacing –OPh with –SPh typically increases 
    
    
    
    by +0.5 to +0.8 units .
  • Metabolic Liability: The sulfur atom is a "soft" nucleophile and is prone to oxidative metabolism (S-oxidation) by CYP450 enzymes to form sulfoxides (–S(O)Ph) and sulfones (–SO

    
    Ph). This can be a liability or a design feature (prodrug activation).
    

Experimental Protocol: Palladium-Catalyzed C–S Coupling

While biphenyls with –SPh groups can be assembled via Suzuki coupling using (2-(phenylthio)phenyl)boronic acid, a more versatile late-stage functionalization involves the Migita-Sugiura-Buchwald C–S Cross-Coupling . This protocol allows the introduction of the –SPh moiety onto a pre-existing halogenated biphenyl core.

Protocol: Synthesis of 2-(Phenylthio)biphenyl via C–S Coupling

Objective: Coupling of 2-iodobiphenyl with thiophenol.

Reagents:

  • Substrate: 2-Iodobiphenyl (1.0 equiv)

  • Nucleophile: Thiophenol (1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2.5 mol%)
  • Ligand: Xantphos (5.0 mol%) — Chosen for high bite angle, promoting reductive elimination of C–S bonds.

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under argon.

  • Catalyst Pre-complexation: Add Pdngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    (dba)
    
    
    
    and Xantphos. Purge with argon x3. Add 1,4-dioxane and stir at RT for 5 mins until the solution turns a clear dark orange/red (active L
    
    
    Pd(0) generation).
  • Substrate Addition: Add 2-iodobiphenyl, followed by DIPEA.

  • Nucleophile Addition: Add thiophenol dropwise via syringe. Caution: Thiophenol is toxic and malodorous; use bleach trap.

  • Reaction: Seal the vessel and heat to 100 °C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad. Wash filtrate with 1M NaOH (to remove unreacted thiophenol) and brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Visualization: C–S Coupling Workflow

Reaction Start Start: 2-Iodobiphenyl + Thiophenol Cat Catalyst System: Pd2(dba)3 / Xantphos (In situ generation) Start->Cat Mix under Ar Heat Heating: 100°C, 12-16h Solvent: Dioxane Cat->Heat Oxidative Addition & Transmetallation Workup Workup: NaOH Wash (Remove PhSH) Celite Filtration Heat->Workup Reductive Elimination Product Product: 2-(Phenylthio)biphenyl Workup->Product Purification

Figure 2: Workflow for the Pd-catalyzed introduction of the phenylsulfane group.

References

  • Rotational Barriers of Biphenyls (B-Values): Ruzziconi, R. et al. "Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination." Organic & Biomolecular Chemistry, 2011.

  • Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991.[1]

  • Lipophilicity Data: "LogD Contributions of Substituents Commonly Used in Medicinal Chemistry." ACS Medicinal Chemistry Letters, 2010.

  • C-S Coupling Protocols: Kondo, T. & Mitsudo, T. "Metal-Catalyzed Carbon-Sulfur Bond Formation." Chemical Reviews, 2000.

Sources

Safety Operating Guide

Proper Disposal Procedures: [1,1'-Biphenyl]-2-yl(phenyl)sulfane

[1][2]

Part 1: Executive Summary & Immediate Action

Do not dispose of this substance down the drain. [1,1'-Biphenyl]-2-yl(phenyl)sulfane is classified as Very Toxic to Aquatic Life with Long-Lasting Effects (H410) .[1][2] It is an organic sulfide (thioether) that requires strict segregation from the municipal water supply.[1]

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Waste Stream: Non-halogenated Organic Waste (Solid or Liquid, depending on state).[1]

  • Incompatibility: Keep strictly separated from strong oxidizers (e.g., nitric acid, peroxides) to prevent uncontrolled exothermic oxidation to sulfoxides/sulfones.[1]

Part 2: Chemical Profile & Hazard Identification

To handle waste effectively, you must understand the chemical's behavior.[1] This substance is a thioether, meaning the sulfur atom is bridged between two aromatic rings.[1]

PropertyDataOperational Implication
CAS Number 39950-36-2Use this for waste labeling and manifest tracking.[1]
Physical State Solid (Melting Point: ~68-70°C)Likely handled as solid waste unless dissolved in reaction solvent.
Chemical Class Diaryl Sulfide (Thioether)Stable, but reacts with oxidizers.[1] Low volatility compared to thiols (less odor), but "stench" is possible.[1]
GHS Hazards H410 (Aquatic Toxicity)H315 (Skin Irritant)H319 (Eye Irritant)Zero tolerance for sink disposal. Environmental release is a major compliance violation.[1]
The "Why" Behind the Protocol

Causality: We prohibit drain disposal not just due to regulation, but because organic sulfides bioaccumulate in aquatic ecosystems.[1] Standard wastewater treatment plants (WWTP) rely on bacterial digestion; high concentrations of diaryl sulfides can inhibit these bacteria or pass through untreated, poisoning downstream aquatic life.[1]

Part 3: Strategic Waste Management & Segregation[2]

Waste Segregation Rules

Proper segregation prevents cross-reactivity in the waste drum.[1]

  • Isolate from Oxidizers: Do not place in waste containers holding Nitric Acid, Perchloric Acid, or Hydrogen Peroxide.[1] The sulfur moiety is electron-rich and will oxidize rapidly, potentially causing pressure buildup or fire.[1]

  • Isolate from Halogens (Conditional): If the substance is pure or dissolved in non-halogenated solvents (e.g., Ethyl Acetate, Toluene), use the Non-Halogenated waste stream.[1] If dissolved in DCM or Chloroform, it must go to Halogenated waste.[1]

Decontamination Chemistry (Self-Validating Step)

For glassware or minor spills, we utilize the susceptibility of the sulfur atom to oxidation.[1][3]

  • Reagent: Sodium Hypochlorite (10% Bleach solution).[1]

  • Mechanism: Bleach oxidizes the lipophilic sulfide (insoluble/smelly) into a sulfoxide or sulfone (more polar/less odorous).[1]

  • Validation: The disappearance of the characteristic sulfide odor indicates the conversion is complete.[1]

Part 4: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Substance

Use this for expired shelf stock or surplus solid reagent.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original amber glass container.

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Constituents: "[1,1'-Biphenyl]-2-yl(phenyl)sulfane"[1][4]

    • Hazard Checkbox: Toxic, Irritant, Environmental Hazard.

  • Secondary Containment: Place the sealed container inside a clear polyethylene bag (zip-lock) to prevent surface contamination of the outer drum.

  • Transfer: Move to the Solid Hazardous Waste accumulation area.

Protocol B: Disposal of Reaction Mixtures (Liquid)

Use this for mother liquors or reaction solvents containing the product.[1]

  • Solvent Identification: Determine the primary solvent.[1]

    • If Acetone/Hexane/Ethyl Acetate:[1]Non-Halogenated Organic Waste .[1]

    • If Dichloromethane/Chloroform:Halogenated Organic Waste .[1]

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acids, neutralize carefully with Sodium Bicarbonate before adding to the solvent waste drum to prevent drum corrosion or gas evolution.[1]

  • Pouring: Use a funnel with a grounding wire (if using metal drums) to prevent static discharge.[1]

  • Log Entry: Record the approximate volume and concentration on the waste drum log sheet.

Protocol C: Glassware Decontamination

Use this before washing glassware in the communal sink.[1]

  • Soak: Immerse contaminated glassware in a bath of dilute bleach (10% NaOCl) for 1 hour.[1]

    • Note: Do not use bleach if the glassware also contains acids (risk of Chlorine gas).[1]

  • Rinse: Rinse with water.[1][5][6][7][8] The sulfide has been converted to a sulfone and is now water-soluble and safe for trace drain discharge.

  • Wash: Proceed with standard detergent washing.[1]

Part 5: Decision Logic & Workflow (Visualization)[2]

The following diagram illustrates the decision-making process for disposing of [1,1'-Biphenyl]-2-yl(phenyl)sulfane.

DisposalWorkflowStartWaste Generation:[1,1'-Biphenyl]-2-yl(phenyl)sulfaneStateCheckWhat is the physical state?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidSolidLiquidDissolved in SolutionStateCheck->LiquidLiquidSolidPackPack in HDPE JarDouble BagSolid->SolidPackSolventCheckIdentify Solvent BaseLiquid->SolventCheckHalogenatedSolvent is Halogenated(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedSolvent is Non-Halogenated(EtOAc, Hexane, Toluene)SolventCheck->NonHalogenatedNo HalogensHaloWasteDISPOSAL A:Halogenated Waste Stream(Incineration)Halogenated->HaloWasteNonHaloWasteDISPOSAL B:Non-Halogenated Waste Stream(Fuel Blending/Incineration)NonHalogenated->NonHaloWasteSolidWasteDISPOSAL C:Solid Hazardous Waste(Incineration)SolidPack->SolidWaste

Figure 1: Waste stream segregation logic for [1,1'-Biphenyl]-2-yl(phenyl)sulfane based on physical state and solvent matrix.[1]

Part 6: Spill Management (Emergency Response)

Scenario: You have spilled 5g of solid material on the benchtop.

  • PPE Upgrade: Put on nitrile gloves (double gloving recommended) and safety goggles.[1] Ensure lab ventilation is active.

  • Containment: Do not use water (spreads contamination).[1] Cover the spill with a dry absorbent pad or paper towels to minimize dust.[1]

  • Collection:

    • Scoop the solid material using a dustpan or stiff paper.[1]

    • Place material into a wide-mouth waste jar.[1]

  • Decontamination:

    • Wipe the surface with a 10% Bleach solution .[1]

    • Wait 10 minutes (oxidation time).[1]

    • Wipe again with water.[1][8]

  • Disposal of Cleanup Materials: All paper towels and gloves used in this process must be disposed of as Solid Hazardous Waste , not regular trash.[1]

References

  • Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: 2-(Phenylthio)biphenyl. Retrieved from

  • National Institutes of Health (PubChem). (2025).[1] [1,1'-Biphenyl]-2-yl(phenyl)sulfane Compound Summary. Retrieved from [9]

  • Princeton University EHS. (2023).[1] Laboratory Waste Disposal Procedures: Organic Chemicals. Retrieved from

  • Thermo Fisher Scientific. (2024).[1][2] Global Harmonized System (GHS) Classification for Organic Sulfides. Retrieved from

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